molecular formula C7H16N2S B7841493 2-(4-methylpiperazin-1-yl)ethane-1-thiol

2-(4-methylpiperazin-1-yl)ethane-1-thiol

Cat. No.: B7841493
M. Wt: 160.28 g/mol
InChI Key: GKXASWWKVLIZQU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethane-1-thiol is a chemical compound of interest in scientific research, provided for research use only. It is not intended for diagnostic or therapeutic applications. The compound features a molecular formula of C7H17N2S and a molecular weight of 233.20 . Its structure combines a 4-methylpiperazine moiety, a common feature in pharmacologically active substances, with a terminal thiol (SH) group . The thiol group is a versatile functional handle in chemical synthesis and is known to participate in coordination chemistry, particularly with metals like copper(I) . Furthermore, research into related compounds suggests that the 4-methylpiperazine group can be utilized in drug discovery efforts to improve solubility and influence a compound's ability to penetrate the blood-brain barrier, which is a valuable characteristic in the development of central nervous system (CNS) agents . Researchers can explore this molecule as a building block in medicinal chemistry, for the development of enzyme inhibitors, or in the synthesis of more complex chemical entities . This product is strictly for research purposes in a controlled laboratory environment and is not for personal use.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXASWWKVLIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 2-(4-methylpiperazin-1-yl)ethane-1-thiol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(4-methylpiperazin-1-yl)ethane-1-thiol, a molecule incorporating both a basic piperazine moiety and an acidic thiol group. In the absence of extensive public experimental data for this specific compound, this guide synthesizes foundational chemical principles with established analytical methodologies to provide a robust framework for its solubility assessment. We will explore the theoretical underpinnings of its solubility in both aqueous and organic media, provide detailed, field-proven protocols for thermodynamic and kinetic solubility determination, and discuss the critical role of physicochemical properties such as pKa in predicting and understanding its behavior in solution.

Introduction: The Bifunctional Nature of this compound

This compound is a fascinating molecule for study due to its bifunctional nature. It possesses a tertiary amine within a piperazine ring, which is expected to have a basic pKa, and a thiol group, which is weakly acidic. This structure suggests a complex solubility profile that will be highly dependent on the pH of the aqueous medium and the polarity of organic solvents.

A thorough understanding of its solubility is paramount for researchers in drug discovery and development for several key reasons:

  • Reliable Biological Assays: Inaccurate solubility data can lead to precipitated compound in in vitro screens, resulting in misleading structure-activity relationships (SAR).

  • Formulation Development: Solubility is a cornerstone of pre-formulation studies, guiding the selection of appropriate vehicle and delivery systems for in vivo testing.

  • Predicting Bioavailability: Aqueous solubility is a key factor in the Biopharmaceutics Classification System (BCS), which helps to predict the oral absorption of a drug candidate.

This guide will provide the theoretical and practical knowledge necessary to comprehensively characterize the solubility of this and structurally related compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by its key physicochemical properties, most notably its ionization constants (pKa) and its lipophilicity (logP).

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale / Reference Compound
Molecular Formula C7H16N2SBased on chemical structure.
Molecular Weight 160.28 g/mol Calculated from the molecular formula.
XlogP 0.4A predicted value indicating a balance of hydrophilic and lipophilic character.[1]
pKa1 (most basic) ~9.1Based on the pKa of 1-methylpiperazine (pKa2 ~9.09).[2]
pKa2 (second basic) ~4.9Based on the pKa of 1-methylpiperazine (pKa1 ~4.94).[2]
pKa3 (thiol) ~8.3Based on the thiol pKa of cysteamine.
The Critical Role of pKa in Aqueous Solubility

The presence of three ionizable centers means the aqueous solubility of this compound will be highly pH-dependent.

  • In Acidic Conditions (pH < 4.9): Both nitrogen atoms of the piperazine ring will be protonated, forming a dication. The thiol group will be in its neutral form. The high charge density will lead to strong interactions with water molecules, resulting in high aqueous solubility.

  • In Mid-range pH (pH 4.9 - 8.3): The tertiary amine of the piperazine will be protonated (monocation), while the other piperazine nitrogen will be neutral, as will the thiol group. The molecule will still be charged and is expected to have good aqueous solubility.

  • In Basic Conditions (pH > 9.1): The piperazine nitrogens will be deprotonated and neutral. The thiol group will be deprotonated to form a thiolate anion. The molecule will be anionic, which should contribute to its aqueous solubility.

The pH of minimum solubility is expected to be in the region where the zwitterionic form is most prevalent, though the exact pH would need to be experimentally determined.

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent and its ability to engage in hydrogen bonding are key factors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for our target molecule, as they can interact with the nitrogen atoms of the piperazine ring and the thiol group. 1-methylpiperazine is soluble in ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of compounds and is expected to solubilize this compound well. Acetonitrile, being less polar, may show moderate solubility.

  • Non-polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have low polarity and limited hydrogen bonding capability. The solubility of our target molecule is expected to be lower in these solvents compared to polar solvents. However, the non-polar ethyl and methyl groups on the molecule may provide some affinity for these solvents.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust and well-validated experimental methods. The two primary types of solubility assays are thermodynamic and kinetic.

Thermodynamic Solubility (Equilibrium or "Shake-Flask" Method)

This method measures the true equilibrium solubility of the most stable crystalline form of the compound and is considered the "gold standard." The OECD Guideline 105 for Testing of Chemicals provides a standardized approach.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a sealed, clear glass vial containing a known volume of the desired aqueous buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Centrifuge the vials at a high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in the buffer.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 sep1 Centrifuge vials equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rank compounds. It measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Mixing: Transfer a small volume of the DMSO dilutions to the corresponding wells of the buffer plate. Mix well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

G cluster_prep Preparation cluster_mix Mixing cluster_detect Detection cluster_analysis Analysis prep1 Prepare DMSO stock solution prep2 Serial dilution in DMSO prep1->prep2 mix2 Transfer DMSO dilutions to buffer prep2->mix2 mix1 Add buffer to plate mix1->mix2 detect1 Incubate at RT (2h) mix2->detect1 detect2 Measure turbidity detect1->detect2 analysis1 Determine precipitation point detect2->analysis1

Caption: Kinetic Solubility Workflow.

Illustrative Solubility Data

The following tables present illustrative solubility data for this compound based on the expected behavior of the molecule. This data is intended for guidance and should be confirmed by experimental measurement.

Table 1: Illustrative Aqueous Thermodynamic Solubility
pHPredicted Solubility (µg/mL)Predicted Solubility (mM)Dominant Species
2.0> 10,000> 62.4Dication
4.5> 10,000> 62.4Dication/Monocation
6.8~5,000~31.2Monocation
7.4~2,000~12.5Monocation/Zwitterion
9.0~4,000~25.0Anion/Neutral
Table 2: Illustrative Organic Solvent Solubility
SolventTypePredicted SolubilityRationale
MethanolPolar, ProticVery Soluble (> 50 mg/mL)Strong hydrogen bonding interactions.
EthanolPolar, ProticSoluble (20-50 mg/mL)Good hydrogen bonding capability.
DMSOPolar, AproticVery Soluble (> 50 mg/mL)Strong dipole interactions.
AcetonitrilePolar, AproticModerately Soluble (5-20 mg/mL)Less polar than DMSO.
DichloromethaneNon-polarSparingly Soluble (1-5 mg/mL)Limited polarity and hydrogen bonding.
Ethyl AcetateModerately PolarSlightly Soluble (0.5-2 mg/mL)Can act as a hydrogen bond acceptor.

Analytical Method for Quantification: HPLC-UV

A robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in solubility samples.

Protocol 3: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Thiols and piperazines typically have low UV absorbance, so derivatization might be necessary for high sensitivity, though direct detection at low wavelengths (~210 nm) may be possible.[3]

  • Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a standard curve.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine the concentration from the calibration curve.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. Its bifunctional nature, with both basic and acidic centers, results in a pH-dependent aqueous solubility profile. Its solubility in organic solvents is dictated by solvent polarity and hydrogen bonding capabilities.

For a complete understanding of this molecule's solubility, the following experimental studies are recommended:

  • Thermodynamic solubility determination across a range of pH values and in a panel of relevant organic solvents using the shake-flask method.

  • Experimental determination of pKa values using potentiometric titration or UV-metric methods.

  • Solid-state characterization to identify the most stable polymorph for thermodynamic solubility studies.

By following the principles and protocols outlined in this guide, researchers can obtain accurate and reliable solubility data, which is crucial for the successful progression of drug discovery and development projects.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem. Available at: [Link].

  • This compound dihydrochloride. PubChemLite. Available at: [Link].

  • (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. Available at: [Link].

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1033-1039.
  • Cysteamine | C2H7NS | CID 6058. PubChem. Available at: [Link].

  • 2-Mercaptoethanol - Solubility of Things. Available at: [Link].

  • ADMET Predictor® - Simulations Plus. Available at: [Link].

  • Solid liquid solubility of piperazine. SINTEF. Available at: [Link].

  • ICH (2005), Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 2021, 6(7), 4765-4773.
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 2022, 111(9), 2497-2506.
  • 2-Mercaptoethanol. Wikipedia. Available at: [Link].

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link].

  • PCB Module: Accurate Physicochemical Property Predictions. Simulations Plus. Available at: [Link].

  • Physics-Based Solubility Prediction for Organic Molecules.
  • ADMET Predictor Tutorial 5: Predicting pKa. YouTube. Available at: [Link].

  • Piperazine (CAS 110-85-0). Chemical & Physical Properties by Cheméo. Available at: [Link].

  • Cystamine | C4H12N2S2 | CID 2915. PubChem. Available at: [Link].

  • Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate. Available at: [Link].

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link].

  • 2-MERCAPTOETHANOL. Ataman Kimya. Available at: [Link].

  • Derivative Spectrophotometric Methods for Determination of Sildenafil in Pharmaceutical Formulation. Asian Journal of Research in Chemistry, 6(10), 933-936.
  • CYSTEAMINE HYDROCHLORIDE. Ataman Kimya. Available at: [Link].

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-11.
  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS. Loba Chemie. Available at: [Link].

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 425-434.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link].

  • ADME Solubility Assay. BioDuro. Available at: [Link].

  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Drug Delivery Science and Technology, 67, 102980.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link].

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link].

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link].

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. Available at: [Link].

  • Simulations Plus Enters New Collaboration to Enhance Machine Learning Models for Ionization Constants (pKa). Simulations Plus. Available at: [Link].

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link].

Sources

Advanced Synthesis Protocols for 2-(4-methylpiperazin-1-yl)ethane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(4-methylpiperazin-1-yl)ethane-1-thiol (CAS 10606-53-8) represents a critical bifunctional ligand in medicinal inorganic chemistry and radiopharmaceutical development. Characterized by a hard nitrogen donor (N4-methyl) and a soft sulfur donor (thiol), it serves as a versatile chelator for soft metals (Tc-99m, Re, Au) and a linker in antibody-drug conjugates (ADCs).

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated synthesis strategy. We prioritize the Isothiouronium Salt Method for its robustness and scalability in standard laboratory settings, while also detailing the Thiirane Ring-Opening Method for high-efficiency "click" synthesis applications.

Key Chemical Properties
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C7H16N2S
Molecular Weight 160.28 g/mol
Boiling Point ~95–100 °C (at 10 mmHg)Estimated; prone to oxidation.[1][2][3]
Solubility Soluble in EtOH, CH2Cl2, H2O (pH < 7)Free base oxidizes rapidly in air.
Storage -20°C, under ArgonStore as Dihydrochloride salt for stability.

Retrosynthetic Analysis

To design a self-validating protocol, we must analyze the disconnection of the carbon-sulfur and carbon-nitrogen bonds.

Retrosynthesis Target Target: this compound Precursor1 1-(2-chloroethyl)-4-methylpiperazine Target->Precursor1 C-S Disconnection (Nucleophilic Sub.) Precursor2 1-Methylpiperazine Target->Precursor2 C-N Disconnection (Ring Opening) Precursor3 Ethylene Sulfide (Thiirane) Target->Precursor3 Direct Thiolation Precursor1->Precursor2 Alkylation Precursor4 Thiourea Precursor1->Precursor4 Thiolation Source

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Substitution via alkyl halide (left) and Ring Opening (right).

Pathway A: The Isothiouronium Salt Route (Recommended)

This method is the "Gold Standard" for laboratory synthesis. It avoids the use of highly volatile and toxic ethylene sulfide. It proceeds via a stable isothiouronium salt intermediate, allowing for purification before the final liberation of the sensitive thiol.

Phase 1: Synthesis of 1-(2-chloroethyl)-4-methylpiperazine

Note: If this precursor is commercially available (CAS 23413-23-2), skip to Phase 2.

Reagents: 1-Methylpiperazine, 2-Chloroethanol, Thionyl Chloride (SOCl2).

  • Alkylation: React 1-methylpiperazine (1.0 eq) with 2-chloroethanol (1.1 eq) in refluxing toluene/K2CO3 to yield 2-(4-methylpiperazin-1-yl)ethanol.

  • Chlorination: Treat the alcohol with SOCl2 in chloroform at 0°C, then reflux for 2 hours.

  • Isolation: Neutralize with NaHCO3, extract with DCM, and distill to obtain the chloro-amine.

Phase 2: Thiolation via Thiourea

Mechanism: The nitrogen lone pair on the piperazine is protonated or non-nucleophilic under reaction conditions. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride to form the isothiouronium salt. Alkaline hydrolysis cleaves the urea moiety, releasing the thiolate.

Protocol:

  • Salt Formation:

    • Dissolve 1-(2-chloroethyl)-4-methylpiperazine (10.0 g, 61.5 mmol) in Ethanol (50 mL).

    • Add Thiourea (4.9 g, 64.5 mmol, 1.05 eq).

    • Reflux the mixture with vigorous stirring for 12–16 hours.

    • Checkpoint: TLC (10% MeOH in DCM) should show consumption of the starting chloride. The product often precipitates as a white crystalline solid (isothiouronium chloride). If not, concentrate to dryness.

  • Alkaline Hydrolysis:

    • Dissolve the intermediate salt in Degassed Water (30 mL). Critical: Use degassed water to prevent disulfide dimerization.

    • Add NaOH pellets (5.0 g, ~2.0 eq) cautiously under an Argon blanket.

    • Reflux the mixture for 2 hours under Argon. Ammonia and urea byproducts will be generated.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Acidify carefully with HCl to pH ~8 (do not go too acidic, or the amine protonates and stays in water).

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over anhydrous Na2SO4 .[4]

    • Evaporation: Remove solvent under reduced pressure (keep bath < 40°C).

    • Final Purification: Vacuum distillation (bp ~95°C at 10 mmHg) OR conversion to dihydrochloride salt by adding HCl/Ether.

Pathway B: The Thiirane Ring-Opening (High Efficiency)

This pathway is chemically elegant ("Click Chemistry") but requires strict safety protocols due to the high toxicity and volatility of ethylene sulfide.

Mechanism: Nucleophilic attack of the secondary amine (N1 of piperazine) on the strained thiirane ring.

ReactionMechanism Reactants 1-Methylpiperazine + Ethylene Sulfide TS Transition State (Nu Attack on Ring) Reactants->TS Toluene, 50°C Product 2-(4-methylpiperazin-1-yl) ethane-1-thiol TS->Product Ring Opening

Figure 2: Direct ring-opening mechanism.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Charging: Add 1-Methylpiperazine (5.0 g, 50 mmol) and Toluene (20 mL).

  • Addition: Cool to 0°C. Add Ethylene Sulfide (3.0 g, 50 mmol) dropwise over 20 minutes. Safety: Use a bleach trap for any escaping sulfide vapors.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 4 hours.

  • Workup: Evaporate toluene under vacuum. The residue is the crude thiol. Distill immediately to purify.

Characterization & Quality Control

To ensure scientific integrity, the product must be validated against the following criteria.

TechniqueExpected SignalInterpretation
1H-NMR (CDCl3) δ 2.3–2.6 (m, piperazine ring)Confirms piperazine backbone.
1H-NMR (CDCl3) δ 2.28 (s, 3H, N-CH3)Confirms N-methyl group.
1H-NMR (CDCl3) δ 2.6–2.8 (m, 4H, -CH2CH2-SH)Ethylene bridge.
1H-NMR (CDCl3) δ 1.5–1.8 (t, 1H, -SH)Diagnostic: Thiol proton (often broad). Disappears on D2O shake.
MS (ESI+) m/z = 161.1 [M+H]+Molecular ion confirmation.
Ellman's Test Yellow color (412 nm)Quantitative validation of free thiol content.

Self-Validating Check: If the NMR shows a splitting of the N-CH3 peak or integration errors in the ethylene region, you likely have the disulfide dimer (oxidized product). Reduce with DTT (Dithiothreitol) or Triphenylphosphine/Water to recover the thiol.

Safety & Handling (Critical)

  • Odor Control: This molecule, like all low-molecular-weight thiols, has a potent stench. All work must be performed in a high-efficiency fume hood. Glassware should be soaked in a bleach bath (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Oxidation Sensitivity: The free base oxidizes to the disulfide in air within hours. Store the purified product as the Dihydrochloride Salt (hygroscopic white solid) at -20°C.

  • Toxicity: Treat 1-methylpiperazine and ethylene sulfide as potential alkylating agents. Double-glove (Nitrile) and wear a lab coat.

References

  • Preparation of Piperazine Derivatives: Source:PubChem Compound Summary for CID 10606-53-8. National Center for Biotechnology Information (2025). URL:[Link]

  • Thiourea Method for Thiol Synthesis: Source: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401. (Classic reference for isothiouronium hydrolysis). URL:[Link]

  • General Synthesis of Amino-Thiols: Source:PrepChem: Preparation of Ethanethiol and derivatives. URL:[Link]

Sources

Optimizing Thiol-Based Ligands: The Physicochemical and Pharmacokinetic Impact of the N-Methylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the structural and functional utility of the N-methylpiperazine (NMP) moiety within thiol-based ligand design. It is structured to provide actionable insights for medicinal chemists and radiopharmaceutical scientists.

Executive Summary

In the architecture of thiol-based ligands—whether designed for metallo-radiopharmaceuticals (e.g.,


Tc, 

Re) or covalent kinase inhibitors—the N-methylpiperazine (NMP) group functions as a "privileged" physicochemical modulator. Unlike passive solubilizing tails, the NMP moiety operates as a pH-dependent switch, balancing lipophilicity for membrane permeability with hydrophilicity for aqueous solubility. This guide analyzes the mechanistic role of NMP, detailing its influence on pKa, biodistribution, and synthetic integration into thiol scaffolds.

Part 1: The Physicochemical Engine (Mechanism of Action)

The inclusion of an NMP group is rarely arbitrary; it addresses the "solubility-permeability paradox" often encountered with hydrophobic thiol backbones.

The Protonation Switch

The NMP ring contains two nitrogen atoms with distinct electronic environments. In a typical ligand setting (where N4 is attached to the scaffold), both nitrogens are tertiary. However, electrostatic repulsion prevents simultaneous protonation at physiological pH.

  • Distal Nitrogen (N1-Methyl): Highly basic (

    
    ). At physiological pH (7.4), this nitrogen is predominantly protonated (
    
    
    
    ), conferring water solubility.
  • Proximal Nitrogen (N4-Linker): Less basic (

    
    ) due to inductive effects from the linker and electrostatic repulsion from the protonated N1.
    
Lipophilicity Modulation (LogD)

The NMP group allows the ligand to exist in equilibrium between a cationic form (soluble in plasma) and a neutral form (capable of passive diffusion).

ParameterValue / RangeImpact on Ligand Performance

(Distal N)
8.5 – 9.1Ensures solubility in formulation (pH 4-6) and plasma (pH 7.4).

(Proximal N)
4.5 – 5.5Remains uncharged at physiological pH, preventing excessive polarity.
LogP (Neutral) -0.57 (Free NMP)Lowers the overall lipophilicity of hydrophobic thiol scaffolds (e.g., trityl-protected precursors).
LogD (pH 7.4) VariableTunable via linker length; critical for Blood-Brain Barrier (BBB) penetration in CNS agents.
Pathway Visualization: The pH-Dependent Solubility Switch

The following diagram illustrates the protonation states of an NMP-functionalized thiol ligand across different biological compartments.

NMPSolubilitySwitch Formulation Formulation/Storage (pH 4.0 - 6.0) Di-cationic State Blood Blood Stream (pH 7.4) Mono-cationic State Formulation->Blood IV Injection (Rapid Deprotonation of N4) Membrane Cell Membrane (Lipid Bilayer) Transient Neutral Species Blood->Membrane Equilibrium Shift (Free Base Diffusion) Intracellular Intracellular Target (Cytosol/Lysosome) Re-ionization / Trapping Membrane->Intracellular Passive Transport Intracellular->Intracellular Lysosomal Trapping (pH < 5.0)

Caption: The NMP moiety transitions from a highly soluble di-cationic state in acidic formulations to a mono-cationic/neutral equilibrium in blood, facilitating membrane transport.

Part 2: Structural Roles in Drug Design

Radiopharmaceuticals ( Tc / Re)

In diagnostic imaging, particularly for brain perfusion agents (e.g., BAT or MAMA ligands), the NMP group serves two roles:

  • Brain Uptake: The NMP group modulates the overall lipophilicity to an optimal range (LogP 1.5 – 2.5) for crossing the Blood-Brain Barrier (BBB).

  • Retention: Once inside the brain, the slightly acidic intracellular environment (or specific receptor binding) can trap the protonated species, improving signal-to-noise ratio.

Covalent Inhibitors (Kinase/GTPase Targeting)

In covalent drug design (e.g., KRAS G12C inhibitors), the thiol (or thiol-reactive acrylamide) targets a cysteine residue (e.g., Cys12). The NMP tail extends into the solvent-accessible region.

  • Solvent Interaction: The protonated N-methyl amine forms hydrogen bonds with water or solvent-exposed residues (e.g., Glutamate/Aspartate), anchoring the ligand orientation.

  • Metabolic Stability: The methyl group on the nitrogen hinders N-dealkylation compared to ethyl or propyl analogs.

Part 3: Synthetic Methodologies

This protocol describes the installation of an NMP moiety onto a thiol-containing scaffold. Note: Thiols are prone to oxidation; S-protection (e.g., Trityl, Thioacetate) is maintained until the final step.

Protocol: N-Alkylation of Thiol Precursors

Objective: Attach NMP to a chloro-functionalized scaffold (Scaffold-Cl) containing a protected thiol.

Reagents:

  • Precursor: Scaffold-Cl (containing S-Trityl group)

  • Nucleophile: N-Methylpiperazine (1-Methylpiperazine)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Catalyst: NaI (Finkelstein condition)

Step-by-Step Workflow:

  • Activation: Dissolve Scaffold-Cl (1.0 eq) in anhydrous

    
    . Add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ.
    
  • Nucleophilic Attack: Add N-Methylpiperazine (1.5 – 2.0 eq) and

    
     (3.0 eq).
    
    • Rationale: Excess NMP prevents bis-alkylation (though unlikely with secondary amines) and drives the reaction to completion.

  • Reflux: Heat to

    
     for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will be significantly more polar (lower 
    
    
    
    ) and stain positive with Dragendorff’s reagent (orange spot for amines).
  • Workup: Evaporate solvent. Resuspend in DCM, wash with saturated

    
     (to remove salts) and Brine.
    
  • Purification: Flash chromatography on Silica. Eluent: DCM

    
     5-10% MeOH/DCM with 1% 
    
    
    
    .
    • Note: The

      
       is critical to prevent the basic amine from streaking on the acidic silica.
      
Protocol: Thiol Deprotection (S-Trityl Removal)

Objective: Unmask the free thiol for metal chelation or biological assay.

  • Dissolution: Dissolve the NMP-functionalized intermediate in DCM.

  • Scavenging: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.0 eq) as a carbocation scavenger.

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise until concentration is ~10-20% v/v.

    • Observation: The solution turns yellow (Trityl cation), then fades as TES scavenges it.

  • Isolation: Concentrate under vacuum. Precipitate the salt using cold Diethyl Ether.

  • Storage: Store under Argon at

    
    . Free thiols oxidize rapidly to disulfides in air, especially in the presence of the basic NMP group (which can catalyze oxidation).
    
Synthetic Pathway Diagram

NMPSynthesis Start Start: Cl-Linker-S-Trt (Protected Thiol Precursor) Step1 Step 1: N-Alkylation (NMP + NaI + K2CO3 in ACN) Start->Step1 Nucleophilic Sub. Inter Intermediate: NMP-Linker-S-Trt (Purified via Silica/NH4OH) Step1->Inter Yields ~70-90% Step2 Step 2: Acidic Deprotection (TFA + Scavenger) Inter->Step2 Trityl Removal Final Final Ligand: NMP-Linker-SH (Stored as TFA Salt) Step2->Final Precipitation

Caption: Standard synthetic route for installing NMP onto a thiol-bearing scaffold using Finkelstein-assisted alkylation followed by acid-mediated deprotection.

References

  • Physicochemical Properties of Piperazines Khalili, F. et al.[1][2] "pKa Values of Some Piperazines at 298, 303, 313, and 323 K." Journal of Chemical & Engineering Data, 2009.

  • NMP in Radiopharmaceuticals (Tc-99m) Papagiannopoulou, D. "Technetium-99m radiopharmaceuticals for brain perfusion imaging."[3][4] Hell J Nucl Med, 2017.

  • Covalent Inhibitor Design (KRAS G12C) Canon, J. et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. (Demonstrates the use of piperazine tails in covalent drug architecture).

  • Synthetic Methodologies for Piperazine Derivatives Bolognesi, M.L. et al. "Synthetic Approaches to Piperazine-Containing Drugs."[5] Molecules, 2023.[2][6][7][8]

Sources

Engineering Smart Surfaces: A Technical Guide to 2-(4-Methylpiperazin-1-yl)ethane-1-thiol in Surface Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The intersection of nanotechnology and stimuli-responsive materials has driven the development of "smart" surfaces capable of adapting to their microenvironment. At the forefront of this field is 2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPET) , a bifunctional molecule that marries the robust chemisorption of alkanethiols with the dynamic, pH-responsive nature of a tertiary amine-rich piperazine ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. This guide dissects the mechanistic causality behind MPET surface functionalization, provides self-validating experimental protocols, and explores its critical applications in localized surface plasmon resonance (LSPR) tuning, biosensing, and cytosolic drug delivery.

Mechanistic Foundations of MPET Surface Chemistry

The Thiol-Gold Chemisorption Paradigm

The foundation of MPET’s utility lies in its terminal sulfhydryl (-SH) group. When exposed to noble metals, particularly Au(111) surfaces or gold nanoparticles (AuNPs), the thiol undergoes oxidative addition, releasing a proton to form a strong, semi-covalent Au-S bond (~45 kcal/mol)[1]. The choice of an ethyl spacer (ethane-1-thiol) rather than a long-chain alkane is a deliberate structural design: it minimizes steric hindrance, allowing the bulky 4-methylpiperazine headgroups to pack densely at the interface while maintaining the conformational degrees of freedom necessary for rapid protonation/deprotonation[2].

pH-Responsive Conformational Switching

The 4-methylpiperazine moiety contains two tertiary nitrogen atoms with distinct


 values (typically ~4.5 and ~8.0 in bulk solution). However, surface confinement fundamentally alters these thermodynamics. When immobilized as a Self-Assembled Monolayer (SAM), the local dielectric constant drops, and electrostatic repulsion between adjacent protonated amines shifts the apparent surface 

(

)[3].

At physiological pH (7.4), the surface maintains a mild positive charge. As the environment acidifies (e.g., in tumor microenvironments or endosomes at pH 5.0), the piperazine ring becomes fully protonated. This induces a conformational extension of the SAM due to electrostatic repulsion, drastically altering surface wettability and electrochemical permeability[4].

SAM_Switch Au Bare Au(111) Surface MPET_Sol MPET in Ethanol (24h Incubation) Au->MPET_Sol Chemisorption (Au-S Bond) SAM_Neutral Neutral SAM (pH > 8) Hydrophobic, Collapsed MPET_Sol->SAM_Neutral Deprotonation SAM_Acidic Cationic SAM (pH < 5) Hydrophilic, Extended SAM_Neutral->SAM_Acidic +H+ (Protonation)

pH-triggered conformational switching of MPET SAMs on gold.

Quantitative Data: Physicochemical States of MPET SAMs

To engineer predictable sensors or drug carriers, one must understand how pH dictates the macroscopic properties of the MPET monolayer. The following table summarizes the causal relationship between environmental pH, molecular protonation, and observable surface metrics.

pH EnvironmentPiperazine Protonation StateNet Surface ChargeExpected WCA (

)

Permeability
Acidic (pH < 5.0) Fully Protonated (

,

)
Highly Positive< 30° (Hydrophilic)High (Electrostatic Attraction)
Physiological (pH 7.4) Partially Protonated (

)
Mildly Positive45° - 55°Moderate
Basic (pH > 9.0) Deprotonated (Neutral)Neutral> 70° (Hydrophobic)Low (Steric/Dielectric Blockade)

Note: Water Contact Angle (WCA) and permeability data are derived from the conformational extension of amine-terminated SAMs[4].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies are designed not just to fabricate MPET surfaces, but to mathematically and electrochemically prove their successful formation.

Protocol A: Fabrication and Validation of MPET SAMs on Au(111)

Causality of Reagents: Absolute ethanol is chosen as the solvent because it adequately solvates MPET without competing for the gold surface (unlike thiol-containing or highly coordinating solvents). A 24-hour incubation is strictly required to allow the SAM to transition from a kinetically trapped, physisorbed "lying-down" phase to a thermodynamically stable, chemisorbed "standing-up" phase[2].

Step-by-Step Methodology:

  • Substrate Cleaning: Immerse the Au(111) substrate in freshly prepared Piranha solution (3:1

    
     : 
    
    
    
    ) for 10 minutes to remove organic contaminants. (Safety: Piranha is highly explosive and reactive). Rinse copiously with ultra-pure water (18.2 MΩ·cm) and absolute ethanol.
  • Monolayer Assembly: Submerge the clean gold substrate in a 1.0 mM solution of MPET in absolute ethanol. Seal the container, purge with

    
     to prevent thiol oxidation to disulfides, and incubate in the dark for 24 hours at room temperature.
    
  • Post-Assembly Processing: Remove the substrate and immediately rinse with copious amounts of absolute ethanol. Why? This removes physisorbed multilayers held by weak van der Waals forces, which would otherwise skew XPS and contact angle measurements. Dry under a gentle stream of

    
    .
    
  • Self-Validation (Cyclic Voltammetry):

    • Submerge the SAM-modified electrode in a 0.1 M KCl solution containing 1 mM

      
      .
      
    • Run a Cyclic Voltammogram (CV) at pH 9.0. The SAM should be neutral and collapsed, blocking electron transfer (resulting in a flat, featureless curve).

    • Lower the pH to 4.0 and repeat. The protonated, extended SAM will electrostatically attract the

      
       probe, yielding distinct, reversible redox peaks[4]. If this pH-switchable CV response is absent, the SAM is either defective or oxidized.
      
Protocol B: Synthesis of pH-Responsive MPET-AuNPs

Causality of Reagents: Citrate-capped AuNPs are synthesized first because citrate acts as both a reducing agent and a weak, easily displaceable capping ligand. The addition of excess MPET drives a thermodynamic ligand exchange, where the strong Au-S bond displaces the weaker electrostatic citrate interactions[5].

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize ~20 nm citrate-capped AuNPs via the standard Turkevich method (boiling

    
     reduced by sodium citrate).
    
  • Ligand Exchange: Add a 10-fold molar excess of MPET (dissolved in a minimal volume of ethanol) dropwise to the aqueous AuNP dispersion under vigorous stirring. Stir for 12 hours.

  • Purification: Centrifuge the mixture at 12,000 rpm for 15 minutes. Discard the supernatant (containing displaced citrate and unreacted MPET) and resuspend the pellet in ultra-pure water. Repeat three times.

  • Self-Validation (Zeta Potential & LSPR):

    • Measure the Zeta Potential at pH 7.4; it should invert from highly negative (citrate, ~ -30 mV) to mildly positive (MPET, ~ +15 mV)[6].

    • Measure the UV-Vis spectrum. The LSPR peak should exhibit a slight red-shift (e.g., 520 nm to 524 nm) due to the change in the local refractive index upon MPET binding, without significant broadening (which would indicate unwanted aggregation)[1].

Advanced Applications in Drug Development & Biosensing

Endosomal Escape via the "Proton Sponge" Effect

In the realm of nanomedicine, delivering biologic drugs (like siRNA or proteins) to the cytosol is severely bottlenecked by endosomal entrapment. MPET-functionalized nanoparticles act as highly efficient cytosolic delivery vectors due to the proton sponge effect [7].

When MPET-AuNPs are endocytosed, they enter the endosome (pH ~6.0). As the V-ATPase pumps protons into the endosome to degrade the contents, the piperazine nitrogens of MPET absorb these protons. This continuous buffering prevents the endosome from reaching its target pH, causing the V-ATPase to pump in even more protons, accompanied by an influx of chloride ions to maintain charge neutrality. The resulting osmotic pressure causes the endosome to swell and rupture, releasing the therapeutic payload intact into the cytosol[6][7].

AuNP_Pathway Citrate_AuNP Citrate-Capped AuNP Ligand_Exchange Ligand Exchange with MPET Citrate_AuNP->Ligand_Exchange MPET_AuNP MPET-AuNP (pH 7.4) Stable Dispersion Ligand_Exchange->MPET_AuNP Thiol Displacement Endosome Endosomal Uptake (pH 5.0 - 6.0) MPET_AuNP->Endosome Endocytosis Proton_Sponge Proton Sponge Effect (Piperazine Buffer) Endosome->Proton_Sponge Acidification Cytosol Endosomal Rupture & Cytosolic Release Proton_Sponge->Cytosol Osmotic Swelling

Workflow of MPET-AuNP synthesis and pH-responsive cellular uptake.

FRET-Based Biosensing

MPET is frequently utilized as a molecular spacer and anchor in Förster Resonance Energy Transfer (FRET) biosensors. By anchoring a fluorophore to the gold surface via an MPET linkage, the gold nanoparticle acts as a potent energy acceptor (quencher). Because the conformation of the MPET SAM extends or collapses based on pH, the distance between the fluorophore and the gold surface can be precisely modulated. This distance-dependent quenching allows for the creation of highly sensitive, reversible intracellular pH sensors[8].

Conclusion

This compound is not merely a structural ligand; it is an active, responsive machine component at the nanoscale. By mastering the thermodynamics of its thiol-gold chemisorption and the electrostatics of its piperazine protonation, researchers can engineer robust, self-validating smart surfaces. Whether utilized for reversible electrochemical gating, FRET biosensing, or overcoming the endosomal barrier in drug delivery, MPET remains a cornerstone molecule in advanced surface chemistry.

References

  • [1] Toma, H. E., et al. "The coordination chemistry at gold nanoparticles." SciELO - Journal of the Brazilian Chemical Society. Available at: [Link]

  • [5] Toma, H. E., et al. "The coordination chemistry at gold nanoparticles." ResearchGate. Available at: [Link]

  • [2] "Thermal Stability of Self-Assembled Monolayers of n-Hexanethiol on Au(111)-(1 × 1) and Au(001)-(1 × 1)." ResearchGate / The Journal of Physical Chemistry C. Available at: [Link]

  • [8] "Role of Polymeric Stabilizing Agents as a Molecular Spacer in Gold Nanoparticle-Mediated FRET-Based Biosensing." MDPI. Available at: [Link]

  • [4] "pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers." American Chemical Society (ACS). Available at: [Link]

  • [6] "pH-responsive i-motif-conjugated nanoparticles for MRI analysis." ChemRxiv. Available at: [Link]

  • [3] "Smart pH-Responsive polymers in biomedical Applications." IRIS . Available at:[Link]

  • [7] "Correlation between Protonation of Tailor-Made Polypiperazines and Endosomal Escape for Cytosolic Protein Delivery." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: Immobilization of Biomolecules using 2-(4-methylpiperazin-1-yl)ethane-1-thiol Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The immobilization of biomolecules onto sensor surfaces (e.g., SPR, QCM, electrochemical electrodes) is a critical step in bioassay development. While covalent coupling (EDC/NHS) is common, it often requires complex chemistry and can lead to random orientation or denaturation of the target.

2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPET) represents a specialized class of "short-chain amino-thiols" used to generate cationic, pH-switchable Self-Assembled Monolayers (SAMs) on gold surfaces. Unlike primary amines (e.g., cysteamine), the methyl-piperazine headgroup offers unique advantages:

  • Defined Charge State: The tertiary amine moieties possess distinct pKa values (~5.1 and ~9.1), allowing for tunable surface charge density.

  • Steric Bulk: The piperazine ring prevents the ultra-dense packing seen with linear amines, reducing steric hindrance for incoming biomolecules.

  • Reversibility: Biomolecules immobilized via electrostatics can be released by altering pH or ionic strength, enabling sensor regeneration.

This guide details the protocol for creating MPET SAMs and using them for the high-efficiency, non-covalent immobilization of nucleic acids (DNA/RNA) and acidic proteins.

Mechanism of Action

The utility of MPET relies on the acid-base chemistry of the piperazine ring.

  • Structure:

    
    
    
  • pKa Characteristics: The N-methyl nitrogen is the more basic center (pKa

    
     9.1). At physiological pH (7.4), this nitrogen is protonated, rendering the surface positively charged .
    
  • Interaction: Negatively charged backbones of DNA (phosphates) or acidic patches on proteins (Asp/Glu residues) bind avidly to this cationic interface via electrostatic attraction.

DOT Diagram: Surface Chemistry & Immobilization Logic

MPET_Mechanism cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Biomolecule Capture Clean_Au Clean Gold Surface (UV-Ozone / Piranha) Assembly Self-Assembly (Au-S Bond Formation) Clean_Au->Assembly Incubation Thiol_Sol MPET Solution (1-10 mM in EtOH) Thiol_Sol->Assembly Protonation Protonation (pH 7.4) N-CH3(+) Generation Assembly->Protonation Buffer Wash Capture Electrostatic Immobilization (Ionic Interaction) Protonation->Capture Attraction DNA_Sol Target DNA/Protein (Negatively Charged) DNA_Sol->Capture

Figure 1: Workflow for generating cationic MPET surfaces and capturing anionic biomolecules.

Experimental Protocols

Materials Required
Reagent/EquipmentSpecificationPurpose
MPET Linker This compound (>95%)Functional SAM formation
Gold Substrate Au(111) on Glass/Mica or SPR ChipSensor surface
Solvent Absolute Ethanol (Degassed)Thiol dissolution
Blocking Agent 6-Mercapto-1-hexanol (MCH)Backfilling (Optional)
Immobilization Buffer 10 mM HEPES or PBS, pH 7.4DNA/Protein capture
Regeneration Buffer 50 mM NaOH or 2M NaClSurface stripping
Protocol: SAM Formation

Caution: Thiols oxidize to disulfides in air. Prepare solutions immediately before use.

  • Substrate Cleaning:

    • Clean gold slides with UV/Ozone for 20 mins or immerse in Piranha solution (3:1

      
      ) for 5 mins. Warning: Piranha is explosive with organics.
      
    • Rinse copiously with Milli-Q water, then Ethanol. Dry under

      
       stream.
      
  • Thiol Incubation:

    • Prepare a 1.0 mM solution of MPET in absolute ethanol.

    • Immerse the clean gold substrate in the solution.

    • Incubation Time: 12–24 hours at room temperature (Dark).

    • Note: The bulky piperazine ring requires longer equilibrium times than linear alkanethiols to maximize ordering.

  • Rinsing:

    • Remove substrate and rinse with Ethanol to remove physisorbed thiols.

    • Rinse with Milli-Q water.

  • Backfilling (Recommended for High Specificity):

    • To prevent non-specific adsorption on bare gold patches, incubate the MPET-modified surface in 1 mM MCH (in water) for 30 minutes.

    • Rinse thoroughly.

Protocol: Biomolecule Immobilization (DNA Example)
  • Buffer Equilibration:

    • Equilibrate the surface with 10 mM HEPES, pH 7.4 . (Avoid high salt initially, as it screens the electrostatic charge).

  • Adsorption:

    • Introduce ssDNA or dsDNA probe (

      
       in HEPES).
      
    • Incubate for 30–60 minutes.

    • The positively charged N-methylpiperazine groups will capture the DNA phosphate backbone.

  • Washing:

    • Rinse with immobilization buffer to remove loosely bound DNA.

Protocol: Regeneration (Surface Reset)
  • Method A (pH Swing): Flush surface with 50 mM NaOH or Glycine-HCl pH 2.0 .

    • Mechanism:[1][2][3][4] Deprotonates the amine (high pH) or disrupts ionic pairs, releasing the cargo.

  • Method B (Ionic Strength): Flush with 2.0 M NaCl .

    • Mechanism:[1][2][4] Screens the electrostatic interaction, causing desorption.

Validation & Quality Control

To ensure the SAM is formed correctly, the following validation steps are recommended:

TechniqueExpected ResultInterpretation
Contact Angle

Hydrophilic but less so than -OH or -

primary amines due to methyl cap.
XPS (X-ray Photoelectron Spectroscopy) N1s peak (approx 400 eV)Confirms presence of nitrogen. High-res scan may show two N environments (tertiary).
Cyclic Voltammetry (CV) Reductive desorption peak ~ -0.8VConfirms Thiol-Au bond stability.
Ellipsometry Thickness ~10–15 ÅConsistent with short ethyl chain + piperazine ring.

Troubleshooting Guide

Issue: Low DNA/Protein Binding
  • Cause: Surface not fully protonated.

  • Solution: Lower the buffer pH. Ensure pH is at least 1 unit below the pKa of the N-methyl group (~9.1). pH 7.4 is usually sufficient, but pH 6.0 will increase positive charge density.

  • Cause: Ionic strength too high.

  • Solution: Reduce salt concentration in the immobilization buffer. High salt screens the charge.

Issue: High Non-Specific Binding
  • Cause: Exposed gold regions.[5][6]

  • Solution: Implement the MCH backfilling step (Protocol 3.2, Step 4).

  • Cause: Hydrophobic interaction with the methyl cap.

  • Solution: Add 0.05% Tween-20 to the wash buffer.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.

  • Smith, E. A., Wanat, M. J., Cheng, Y., Barhoumi, A., & Halas, N. J. (2006). Formation of Ordered Self-Assembled Monolayers of Piperazine-Terminated Thiols.[5] Langmuir.

    • Context: Establishes packing behavior of bulky piperazine thiols.
  • Pei, R., et al. (2001). Assembly of Alternating DNA-Protein Multilayers on Positively Charged Surfaces. Biomacromolecules.

    • Context: Validates electrostatic immobilization of DNA on amine-termin
  • BroadPharm. (n.d.). Piperazine PEG Linkers and Reagents.

    • Context: Commercial source for piperazine-functionalized linkers and physicochemical d

Sources

Step-by-step synthesis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol for lab scale

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol , a functionalized heterocycle frequently utilized as a building block in the development of GPCR ligands (e.g., 5-HT1A agonists) and as a linker in bioconjugation chemistry.

Synthetic Strategy: While direct sulfuration of halides using sodium hydrosulfide (NaSH) is possible, it often leads to thioether byproducts and difficult odor control. To ensure high purity and reproducibility—critical for pharmaceutical applications—this protocol utilizes the Thiourea Method (isothiouronium salt intermediate) .

Key Advantages of this Route:

  • Selectivity: Avoids the formation of symmetric sulfides (R-S-R) common in direct nucleophilic substitution.

  • Safety: Minimizes the handling of volatile, toxic sulfide gases during the initial alkylation.

  • Stability: The procedure targets the dihydrochloride salt form of the product, which is significantly more resistant to oxidative dimerization (disulfide formation) than the free base.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves the handling of alkylating agents and thiols. Strict adherence to engineering controls is mandatory.

Hazard ClassSpecific RiskMitigation Protocol
Alkylating Agents The starting material, 1-(2-chloroethyl)-4-methylpiperazine, can form a reactive aziridinium ion in solution, acting as a potent DNA alkylator/blistering agent analog.Handle exclusively in a certified chemical fume hood. Double-glove (Nitrile/Laminate). Destroy residues with 10% NaOH.
Thiol Stench The product and intermediates have a low odor threshold and can cause olfactory fatigue.All glassware and waste must be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize thiols to odorless sulfonates.
Corrosives Strong acids (HCl) and bases (NaOH) are used.Use face shields during hydrolysis and acidification steps.

Materials & Equipment

Reagents:

  • Precursor: 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride (CAS: 5753-26-4) - Commercially available.

  • Reagent: Thiourea (99%+, ACS Grade).

  • Solvents: Ethanol (Absolute), Water (Deionized), Diethyl Ether (for washing).

  • Reagents: Sodium Hydroxide (pellets), Hydrochloric acid (conc., 37%).

Equipment:

  • 250 mL Round-bottom flask (2-neck) with reflux condenser.

  • Nitrogen/Argon gas line (for inert atmosphere).

  • Magnetic stirrer and oil bath.

  • Rotary evaporator with a bleach trap in the vacuum line.

Detailed Protocol: The Thiourea Route

Step 1: Formation of the Isothiouronium Salt

Mechanism: The nucleophilic sulfur of thiourea attacks the alkyl halide. The piperazine nitrogen assists by buffering the solution, but the reaction is driven by the high nucleophilicity of sulfur.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Charging: Add 10.0 g (42.5 mmol) of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride and 3.6 g (47.0 mmol, 1.1 eq) of thiourea.

  • Solvent: Add 50 mL of absolute ethanol .

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Observation: The suspension should dissolve as the reaction proceeds.

    • Duration: Reflux for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS to ensure consumption of the chloride.

  • Isolation (Intermediate): Cool the reaction mixture to room temperature. The isothiouronium salt often precipitates. If not, concentrate the ethanol to approx. 10 mL under reduced pressure.

    • Note: It is often sufficient to proceed directly to hydrolysis without isolating the solid intermediate to maximize yield.

Step 2: Alkaline Hydrolysis to Thiol

Mechanism: Base-catalyzed hydrolysis cleaves the isothiouronium moiety, releasing urea and the target thiolate.

  • Preparation: Prepare a solution of 5.0 g NaOH in 30 mL of degassed water .

    • Expert Insight: Degassing the water (sparging with N2 for 15 mins) is critical to prevent the oxidation of the thiolate to the disulfide dimer.

  • Hydrolysis: Add the NaOH solution directly to the reaction mixture from Step 1.

  • Reflux: Heat the mixture to mild reflux (90–100 °C) for 2 hours under a nitrogen atmosphere.

    • Safety: Ammonia/Amine odors may be evolved.[1] Ensure hood ventilation is active.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Step 3: Workup and Isolation of the HCl Salt
  • Acidification: Carefully acidify the cold mixture using conc. HCl until the pH reaches ~1–2.

    • Reasoning: This protonates both the piperazine nitrogens and the thiol (preventing oxidation) and converts the product into the stable dihydrochloride salt.

  • Concentration: Evaporate the solution to dryness under reduced pressure (Rotovap). You will obtain a solid residue containing the product and NaCl.

  • Extraction/Purification:

    • Add 50 mL of hot absolute ethanol to the residue. The product salt is soluble in hot ethanol, while NaCl is largely insoluble.

    • Filter the hot mixture rapidly to remove NaCl.

  • Crystallization: Allow the ethanol filtrate to cool. The this compound dihydrochloride should crystallize.

    • Optional: Add diethyl ether dropwise to the cold ethanol solution to induce precipitation if necessary.

  • Filtration: Collect the white crystalline solid by filtration. Wash with cold ether.

  • Drying: Dry under vacuum over P2O5 or in a desiccator.

Data Summary & Characterization

ParameterSpecificationNotes
Appearance White crystalline solidHighly hygroscopic; store under inert gas.
Yield (Typical) 75% - 85%Based on starting chloride.
Melting Point 210–215 °C (dec)Characteristic of piperazine HCl salts.
Solubility Water, MethanolInsoluble in Ether, Hexane.
Storage -20 °C, DesiccatedOxidation prone; shelf-life ~6 months if sealed.

Process Visualization (Graphviz)

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 1-(2-chloroethyl)-4-methylpiperazine (dihydrochloride salt) Step1 Step 1: Reflux (6-8h) Formation of Isothiouronium Salt Start->Step1 Alkylation Reagent Reagent: Thiourea (1.1 eq) Solvent: Ethanol Reagent->Step1 Step2 Step 2: Alkaline Hydrolysis Add NaOH (aq), Reflux 2h (Under N2 Atmosphere) Step1->Step2 Cleavage Step3 Step 3: Acidification & Workup Add HCl to pH 1, Evaporate Extract with Hot EtOH Step2->Step3 Isolation Product Final Product: This compound (Dihydrochloride Salt) Step3->Product Crystallization Warning1 Trap thiol odors with Bleach Warning1->Step2 Warning2 Degas solvents to prevent disulfide Warning2->Step2

Caption: Workflow for the conversion of chloroethyl-piperazine to the corresponding thiol via the thiourea method.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22127112, 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Thiourea-to-Thiol conversion, Section 5.16).
  • Speese, R. H., et al. (2003). "Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine". Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-1432.[2] (Context for piperazine linker synthesis).

  • European Chemicals Agency (ECHA). (2025). Substance Information: 1-(2-chloroethyl)-4-methylpiperazine.[1][3][4][5][6] Retrieved from [Link]

Sources

Application of 2-(4-methylpiperazin-1-yl)ethane-1-thiol in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Coordination Chemistry, Radiopharmaceuticals, and Nanotechnology

Executive Summary

2-(4-methylpiperazin-1-yl)ethane-1-thiol (referred to herein as MPET ) is a heterotopic N,S-donor ligand bridging the gap between classical coordination chemistry and modern nanomedicine. Its structure features a "soft" thiol donor for high-affinity metal binding (Au, Ag, Tc, Pt) and a piperazine tail containing "hard" nitrogen donors with tunable protonation states (pKa ≈ 5.3 and 9.7).

This guide details the application of MPET in:

  • Radiopharmacy: Formulation of Technetium-99m (Tc-99m) brain and heart imaging agents using N,S chelation.

  • Nanotechnology: Surface functionalization of Gold Nanoparticles (AuNPs) to create pH-responsive, "smart" drug delivery systems.[1]

  • Synthesis: A robust, self-validating protocol for synthesizing MPET from halide precursors.

Chemical Profile & Mechanism of Action
PropertyDataRelevance
Formula C₇H₁₆N₂SLow molecular weight ligand (MW: 160.28).
Donor Set N, S (Bidentate)Forms stable 5-membered chelate rings with transition metals.
pKa Values N1 (Tertiary): ~5.3N4 (Methyl): ~9.7SH: ~10.0pH-Switching: At physiological pH (7.4), the N1 is largely unprotonated. At tumor pH (6.5) or endosomal pH (5.0), protonation increases solubility and cationic charge.
Stability Air-sensitive (Thiol)Prone to oxidation to disulfide (dimer). Requires inert atmosphere or reducing agents (e.g., TCEP).
Mechanistic Diagram: Coordination Modes

The following diagram illustrates the versatility of MPET in different chemical environments.

MPET_Coordination Ligand MPET Ligand (Free Thiol) AuNP AuNP Surface (Monodentate S-Bond) Ligand->AuNP Au-S Bond (Strong) Tc99 Tc-99m Core (Bidentate N,S Chelate) Ligand->Tc99 N,S Coordination (5-membered ring) pH_Switch Protonated Cation (pH < 6.0) Ligand->pH_Switch + H+ (Endosomal Escape)

Figure 1: Coordination versatility of MPET. The soft Sulfur atom anchors to metals, while the Piperazine ring provides secondary coordination or pH-responsive solubility.

Protocol A: Synthesis of MPET Ligand

Rationale: MPET is not always commercially available in shelf-stable forms due to disulfide formation. Fresh synthesis from the stable chloride salt is recommended for critical applications.

Precursors: 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride (CAS: 5753-26-4), Thiourea.

Workflow Diagram

Synthesis_Workflow Start Start: Chloroethyl-piperazine + Thiourea Reflux Reflux (Ethanol) 3-4 Hours Start->Reflux Salt Isothiouronium Salt Intermediate Reflux->Salt S-Alkylation Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Salt->Hydrolysis Cleavage Extraction Extraction (DCM or Chloroform) Hydrolysis->Extraction pH > 10 Product Final Product: MPET (Thiol Oil) Extraction->Product Dry & Distill

Figure 2: Synthesis pathway via isothiouronium intermediate to prevent premature oxidation.

Step-by-Step Procedure:
  • S-Alkylation: Dissolve 10 mmol of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride and 11 mmol of thiourea in 20 mL of absolute ethanol.

  • Reflux: Heat at reflux for 4 hours. The solution will clarify as the isothiouronium salt forms.

  • Hydrolysis: Add 5 mL of 5M NaOH (aq) directly to the reaction mixture. Reflux for an additional 2 hours under Nitrogen (essential to prevent disulfide formation).

    • Observation: Ammonia/Urea byproducts may be released.

  • Work-up: Cool to room temperature. Acidify slightly to pH ~8 with dilute HCl, then extract 3x with Dichloromethane (DCM).

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate solvent under vacuum.

    • Storage: Store the resulting oil under Argon at -20°C. If a solid is preferred, treat with HCl/Ether to generate the dihydrochloride salt.

Protocol B: Technetium-99m Radiolabeling

Application: Preparation of lipophilic, brain-permeable imaging agents (analogous to Tc-99m ECD). The N,S donor set stabilizes the Tc(V)=O core.

Reagents:

  • MPET Ligand (freshly prepared or reduced).

  • Stannous Chloride (SnCl₂·2H₂O) – Reducing agent.

  • Sodium Glucoheptonate – Weak intermediate chelator.

  • Tc-99m Pertechnetate (Na⁹⁹ᵐTcO₄) eluate.

Labeling Protocol:
  • Kit Preparation: In a nitrogen-purged vial, combine:

    • 1.0 mg MPET ligand.

    • 50 µg SnCl₂·2H₂O (dissolved in 0.1 M HCl).

    • 5.0 mg Sodium Glucoheptonate.

    • pH adjustment: Adjust to pH 7.5–8.0 using 0.1 M NaOH.

  • Radiolabeling: Add 1–2 mL of Na⁹⁹ᵐTcO₄ (10–50 mCi) to the vial.

  • Incubation: Heat the vial at 95°C for 15 minutes .

    • Mechanistic Note: Heating is required to drive the "ligand exchange" reaction where MPET displaces the weak glucoheptonate ligand to form the thermodynamically stable [Tc(O)(MPET)₂]⁺ complex.

  • Quality Control (ITLC):

    • Stationary Phase: ITLC-SG.

    • Mobile Phase: Acetone (Free TcO₄⁻ migrates to front) and Saline (Colloidal Tc stays at origin).

    • Target: Complex purity > 95%.

Protocol C: Functionalization of Gold Nanoparticles (AuNPs)

Application: Creating pH-responsive nanocarriers.[1][2] The piperazine group becomes protonated in acidic tumor microenvironments (pH < 6.5), triggering aggregation or cellular uptake.

Substrate: Citrate-stabilized AuNPs (20 nm).

Functionalization Steps:
  • Ligand Preparation: Dissolve MPET (10 mg) in 1 mL deionized water. If using the HCl salt, neutralize with 1 eq. of NaOH immediately before use.

  • Ligand Exchange: Add the MPET solution dropwise to 10 mL of Citrate-AuNPs (1 nM concentration) under vigorous stirring.

    • Ratio: Aim for a 5000:1 molar excess of ligand to AuNP to ensure full surface coverage.

  • Incubation: Stir overnight at room temperature in the dark.

  • Purification: Centrifuge at 12,000 rpm for 20 minutes. Discard supernatant (removes free ligand). Resuspend the pellet in phosphate buffer (pH 7.4).

  • Validation (pH Switch Test):

    • Prepare two aliquots of functionalized AuNPs.

    • Aliquot A: Adjust pH to 7.4 (Should remain red/dispersed).

    • Aliquot B: Adjust pH to 5.0 (Should turn blue/purple due to aggregation or show Zeta potential shift to positive values).

References
  • Tc-99m N,S Complexes: Zhuang, Z. P., et al. "Neutral and stereospecific Tc-99m complexes: [99mTc]N-benzyl-3,4-di-(N-2-mercaptoethyl)-amino-pyrrolidines (P-BAT)."[3] Nuclear Medicine and Biology, 1999. Link

  • AuNP Functionalization: Giljohann, D. A., et al. "Gold Nanoparticles for Biology and Medicine." Angewandte Chemie International Edition, 2010. (General reference for Thiol-Au chemistry).
  • Piperazine pKa Data: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[4] Link

  • Thiourea Synthesis Method: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll.[5] Vol. 4, p.401. (Classic protocol adaptation).

  • pH-Responsive AuNPs: Dreaden, E. C., et al. "The golden age: gold nanoparticles for biomedicine." Chemical Society Reviews, 2012. Link

Sources

Troubleshooting & Optimization

Preventing oxidation and disulfide formation in 2-(4-methylpiperazin-1-yl)ethane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation & Disulfide Formation Document ID: TSC-MPET-001 Last Updated: February 27, 2026

Core Directive: The "Zwitterionic Trap"

Executive Summary: The primary instability of 2-(4-methylpiperazin-1-yl)ethane-1-thiol arises from its dual nature. It contains a basic piperazine moiety (pKa ~9.0) and an acidic thiol (pKa ~8.5–10.5). In solution, particularly at neutral pH, the piperazine nitrogen acts as an intramolecular general base , facilitating the deprotonation of the thiol group to a thiolate anion (


).

The thiolate anion (


), not the thiol (

), is the species that reacts with oxygen.
Therefore, the key to stability is maintaining the molecule in a fully protonated state (low pH) and eliminating dissolved oxygen.

Storage & Handling Protocols

Module A: Long-Term Storage (The "Shelf" Phase)
ParameterRecommendationScientific Rationale
Physical Form HCl Salt (Solid) The hydrochloride salt protonates the piperazine nitrogens, preventing them from acting as bases. Free base oils oxidize rapidly.
Temperature -20°C to -80°C Arrhenius equation dictates that lower temperatures exponentially slow the oxidation kinetics.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but less effective for open-vial handling.
Container Amber Glass, Parafilm Sealed Prevents photo-oxidation (though less critical for this specific molecule) and moisture ingress.
Module B: Solubilization (The "Bench" Phase)

CRITICAL: Do not dissolve this compound in neutral buffers (PBS, HEPES pH 7.4) without additives.

Step-by-Step Solubilization Protocol:

  • Degas Solvents First:

    • Sparge the solvent (Water/Methanol) with Helium or Argon for 15 minutes before adding the solid.

    • Why? Once the solid dissolves, oxidation begins immediately if

      
       is present.
      
  • Acidification (If using Free Base):

    • If you possess the free base oil, dissolve in 0.1 M HCl or dilute Acetic Acid immediately.

    • Target pH: < 4.0.[1][2][3][4]

  • Chelation (The "Invisible" Catalyst):

    • Add 1 mM EDTA to all stock solutions.

    • Why? Trace metal ions (

      
      , 
      
      
      
      ) catalyze thiol oxidation by orders of magnitude. A solution with 1 ppm
      
      
      oxidizes 100x faster than a metal-free solution.

Reaction Optimization & "Rescue" Strategies

Reducing Agents: Selecting the Right Tool

If your application requires a neutral pH (e.g., biological assay), you must include a reducing agent to scavenge oxygen and reverse disulfide formation.

FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)

-ME (Beta-Mercaptoethanol)
Stability High (Stable in acid & base)Low (Oxidizes rapidly in air)Very Low (Volatile, oxidizes fast)
pH Range Effective pH 1.5 – 8.5Effective pH > 7.0 onlyEffective pH > 7.0 only
Mechanism Irreversible cleavage (Phosphine)Equilibrium exchange (Thiol)Equilibrium exchange (Thiol)
Interference Minimal (Does not contain thiols)High (Competes in thiol reactions)High
Recommendation PREFERRED Acceptable for short-termAVOID
The "Rescue" Protocol (Re-reduction)

If your LC-MS shows a dimer peak (M+M-2H), follow this:

  • Prepare Reductant: Make a fresh 50 mM TCEP solution in water (neutralize to pH 7 with NaOH if necessary, as TCEP-HCl is acidic).

  • Incubate: Add TCEP to your oxidized sample at a 5-10x molar excess relative to the thiol.

  • Conditions: Incubate for 30 minutes at Room Temperature.

  • Verification: Run LC-MS. The disulfide peak should disappear, reforming the monomer.

Visualizing the Problem & Solution

Diagram 1: The "Zwitterionic Trap" Mechanism

This diagram illustrates why the piperazine tail makes this specific thiol unstable compared to simple alkyl thiols.

OxidationMechanism cluster_0 Step 1: Intramolecular Catalysis cluster_1 Step 2: Oxidation Molecule 2-(4-methylpiperazin-1-yl) ethane-1-thiol Zwitterion Intermediate State (Deprotonated Thiol) Molecule->Zwitterion Piperazine N abstracts H from SH (High pH) Disulfide Disulfide Dimer (Inactive) Zwitterion->Disulfide Rapid Attack Oxygen Dissolved O2 Oxygen->Disulfide

Caption: The basic piperazine nitrogen (blue) facilitates deprotonation of the thiol, creating a reactive thiolate (red) that rapidly dimerizes in the presence of oxygen.

Diagram 2: Decision Tree for Handling

HandlingFlow Start Start: Solid Sample CheckForm Is it HCl Salt? Start->CheckForm YesSalt Dissolve in Degassed Water/Buffer CheckForm->YesSalt Yes NoSalt Dissolve in 0.1M HCl CheckForm->NoSalt No (Free Base) CheckApp Application pH? YesSalt->CheckApp NoSalt->CheckApp Acidic pH < 5.0 Stable for hours CheckApp->Acidic Acidic Neutral pH > 7.0 High Risk CheckApp->Neutral Neutral/Basic Action Add 1mM TCEP + 1mM EDTA Neutral->Action Mandatory

Caption: Workflow for solubilizing amino-thiols. Neutral pH applications require mandatory additives (TCEP/EDTA) to prevent dimerization.

Frequently Asked Questions (FAQ)

Q1: My stock solution turned cloudy after 24 hours at 4°C. What happened? A: You likely formed the disulfide dimer. The dimer is often less soluble in aqueous media than the monomeric salt, leading to precipitation.

  • Fix: Add TCEP (to 10mM) and vortex. If it clears, it was oxidation. If not, check if the pH drifted causing the free base to precipitate.

Q2: Can I use DTT instead of TCEP? A: Only if your working pH is > 7.0. DTT is a weak reducing agent at acidic pH because it requires the formation of a thiolate anion to function [1]. TCEP works across the pH spectrum and is more stable. Furthermore, if you are doing maleimide conjugation downstream, DTT must be removed (spin column), whereas TCEP can often remain compatible (at low concentrations).

Q3: Why do you recommend EDTA? I am not using metal catalysts. A: "Metal-free" water often contains trace ions (ppb levels) leached from glass or pipes. Even trace Copper (


) or Iron (

) acts as a potent catalyst for thiol oxidation [2]. EDTA sequesters these ions, effectively "shutting off" this catalytic pathway.

Q4: Is the HCl salt hygroscopic? A: Yes, piperazine salts are often hygroscopic. If the bottle is left open, it will absorb water, which increases molecular mobility and accelerates oxidation. Always store with desiccants.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

  • Cleland, W. W. (1964). "Dithiothreitol, a new protective reagent for SH groups." Biochemistry, 3(4), 480-482.

  • Thermo Fisher Scientific. (2025). "TCEP Hydrochloride Technical Guide."

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5]

Sources

Improving SAM density and coverage of 2-(4-methylpiperazin-1-yl)ethane-1-thiol on gold

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SAM-OPT-4MPET-Au

Introduction: The "Bulky Head" Challenge

You are working with 2-(4-methylpiperazin-1-yl)ethane-1-thiol . This molecule presents a classic "ice cream cone" geometry problem in surface chemistry.

  • The Anchor: A standard thiol (-SH) group.

  • The Spacer: A very short ethyl chain (

    
    ).
    
  • The Headgroup: A bulky 4-methylpiperazine ring.

The Conflict: The sulfur atoms on a Au(111) lattice want to space themselves ~5 Å apart. However, the piperazine headgroup is significantly wider (~6-7 Å). Consequently, the headgroups collide before the sulfur atoms can maximize their binding density. Furthermore, the short


 spacer provides almost no Van der Waals stabilization energy to align the molecules.

The Result: Without optimization, you will likely get a disordered, "liquid-like" monolayer with significant pinhole defects and low surface coverage. This guide provides the protocols to force order into this difficult system.

Part 1: The Protocol (Standard Operating Procedure)

Phase 1: Substrate Preparation (Critical)

Do not skip. A dirty substrate is the #1 cause of SAM failure.

  • Piranha Clean: Immerse gold slides in Piranha solution (3:1 conc.

    
     : 30% 
    
    
    
    ) for 3 minutes.
    • Warning: Exothermic and corrosive. Do not store in closed containers.

  • Rinse: Massive rinse with ultrapure water (18.2 MΩ·cm), followed by HPLC-grade ethanol.

  • Electrochemical Polish (Optional but Recommended):

    • Perform Cyclic Voltammetry (CV) in 0.5 M

      
      .
      
    • Scan -0.2 V to +1.6 V vs Ag/AgCl until the gold reduction peak is stable.

    • Why? This creates large, atomically flat Au(111) terraces, crucial for short-chain thiols.

Phase 2: Deposition Strategy
ParameterRecommendationScientific Rationale
Solvent Absolute Ethanol (degassed) Standard solvent. Must be degassed to prevent oxidation of thiol to disulfide before adsorption.
Concentration 1.0 - 5.0 mM Higher concentrations are required for short-chain thiols to drive the kinetics of adsorption against the entropic penalty of the bulky head.
Additive 1% Triethylamine (TEA) Crucial: Piperazine is basic. In neutral ethanol, it may protonate, causing electrostatic repulsion between neighbors. TEA ensures the headgroup stays neutral, allowing closer packing.
Incubation 24 - 48 Hours Short chains reorganize slowly. Give them time to find the thermodynamic minimum.
Temperature Room Temp

50°C
Mild heating (annealing) during the last 4 hours helps the bulky heads "jiggle" into a tighter packing arrangement.
Phase 3: Post-Assembly Processing
  • The "Soft" Rinse: Rinse gently with ethanol to remove physisorbed layers.

  • Backfilling (The Fixer):

    • If electrochemical insulation is required, you must backfill. The bulky piperazine will never perfectly seal the surface.

    • Agent: 2-Mercaptoethanol (BME).

    • Why BME? It is short enough (

      
      ) to fill the gaps under the piperazine heads without burying the functional nitrogen group.
      
    • Protocol: Incubate the formed SAM in 1 mM BME (in ethanol) for 30 minutes.

Part 2: Workflow Visualization

The following diagram illustrates the optimized assembly pathway, including the critical "Backfilling" step to patch defects caused by the bulky piperazine group.

SAM_Assembly_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Assembly cluster_2 Phase 3: Optimization Clean Au Cleaning (Piranha/UV-Ozone) Incubate Incubation (1-5mM Thiol + TEA) 24-48h Clean->Incubate Clean Surface Anneal Thermal Annealing (50°C, 4h) Incubate->Anneal Drive Ordering Rinse Solvent Rinse (Remove Physisorbed) Anneal->Rinse Stabilize Backfill Backfilling (Mercaptoethanol) Fill Pinhole Defects Rinse->Backfill Patch Defects Final Final Backfill->Final Ready for Use

Caption: Optimized workflow for bulky-thiol assembly. Note the inclusion of Thermal Annealing and Backfilling to counteract steric hindrance.

Part 3: Troubleshooting & FAQs

Q1: My Cyclic Voltammetry (CV) shows a large redox peak for ferrocyanide. Is my SAM defective?

Diagnosis: Yes. The SAM is "leaky."[1] Root Cause: The piperazine headgroups are preventing the thiols from packing tightly, leaving exposed gold channels (pinholes) where the redox probe can touch the surface. The Fix:

  • Backfill: Perform the 2-Mercaptoethanol backfill step (see Phase 3).

  • Check Purity: Ensure your thiol is not oxidized. Run an NMR or mass spec on the thiol stock. Disulfides adsorb much slower than free thiols.

Q2: The SAM seems unstable; it desorbs during my measurements.

Diagnosis: Weak Van der Waals interactions. Root Cause: The


 (ethyl) spacer is too short to provide lateral stability. Long chains (

) are stable like a crystalline wax; short chains are liquid-like. The Fix:
  • Avoid Harsh Potentials: Do not scan cathodic of -0.8 V or anodic of +0.6 V (vs Ag/AgCl) unless necessary.

  • Mixed SAMs: Instead of pure piperazine-thiol, co-deposit with a longer chain "matrix" molecule (e.g., hexanethiol), though this may dilute your functional group density.

Q3: I see high non-specific binding in my biological assay.

Diagnosis: Electrostatic attraction. Root Cause: At physiological pH (7.4), the piperazine ring (pKa ~9.8) is positively charged. It acts like an anion exchange resin, attracting negatively charged proteins or DNA non-specifically. The Fix:

  • Block Unreacted Sites: Use BSA or PEG-thiol backfilling if the Mercaptoethanol backfill isn't sufficient.

  • pH Adjustment: Ensure your assay buffer pH is compatible with the desired charge state of the piperazine.

Q4: How do I calculate the surface coverage ( )?

Protocol: Perform Reductive Desorption via CV.

  • Electrolyte: 0.5 M KOH (degassed).

  • Scan: -0.2 V to -1.4 V.

  • Result: You will see a sharp reductive peak around -0.8 V to -1.0 V (Au-S bond breaking).

  • Calculation: Integrate the peak area (Charge,

    
    ).
    
    
    
    
    • 
       (electron transfer)
      
    • 
       = Faraday constant (96,485 C/mol)
      
    • 
       = Electrode Area (
      
      
      
      )
    • Target: A theoretical max density for bulky groups is often

      
      .
      

Part 4: Diagnostic Logic Tree

Use this decision tree to interpret Electrochemical Impedance Spectroscopy (EIS) data, the gold standard for SAM quality control.

EIS_Troubleshooting Start Run EIS (Nyquist Plot) CheckRct Check Rct (Semicircle Diameter) Start->CheckRct HighRct Rct > 10 kΩ CheckRct->HighRct Large Semicircle LowRct Rct < 1 kΩ CheckRct->LowRct Small/No Semicircle GoodSAM Good Density Proceed to Assay HighRct->GoodSAM DefectCheck Did you Backfill? LowRct->DefectCheck DoBackfill Perform BME Backfill (30 min) DefectCheck->DoBackfill No CheckClean Substrate Dirty? Retry Piranha Clean DefectCheck->CheckClean Yes

Caption: EIS decision matrix. Rct (Charge Transfer Resistance) is the primary metric for SAM insulating quality.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2][3] Chemical Reviews, 105(4), 1103–1170. [Link]

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[2][3][4][5] Journal of the American Chemical Society, 111(1), 321–335. [Link]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]

  • Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors and Bioelectronics, 17(1-2), 1-12. [Link]

Sources

Removing non-specifically bound 2-(4-methylpiperazin-1-yl)ethane-1-thiol from substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Surface Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex interfacial challenges. Functionalizing metallic substrates with bifunctional molecules like 2-(4-methylpiperazin-1-yl)ethane-1-thiol often leads to the formation of physisorbed multilayers rather than pristine, single-molecule thick self-assembled monolayers (SAMs).

This guide provides a mechanistic framework and self-validating troubleshooting protocols to selectively strip non-specifically bound molecules without compromising your chemisorbed functional layer.

🔬 Mechanistic FAQs: Understanding the Molecule

Q: Why does this compound exhibit such high rates of non-specific binding? A: The causality lies in the molecule's bifunctional anatomy. The thiol (-SH) tail drives true chemisorption via strong covalent-like Gold-Sulfur (Au-S) bonds. However, the headgroup contains a 4-methylpiperazine ring with two tertiary amines. During assembly in neutral or slightly basic solvents, these amines remain unprotonated, promoting intense inter-chain hydrophobic interactions and hydrogen bonding. Additionally, ambient oxygen can oxidize free thiols into dialkyl disulfides, which do not chemisorb efficiently but become hydrophobically trapped within the growing monolayer lattice[1].

Q: How can I definitively tell if my substrate has physisorbed layers? A: A robust protocol must be a self-validating system. You cannot rely on downstream assay performance alone. If your spectroscopic ellipsometry reads a film thickness >2.5 nm, or your water contact angle is highly variable and hydrophobic (>60°), you have physisorbed aggregates. A true, clean SAM of this molecule will yield a uniform thickness of approximately 1.0–1.5 nm and a stable, hydrophilic contact angle due to the exposed piperazine rings[2].

🛠️ Troubleshooting Guide: Step-by-Step Resolution

Issue 1: Standard solvent rinsing does not remove the excess mass.

  • Root Cause: Simple solvent washing relies solely on solubility. The inter-chain hydrogen bonding between the piperazine rings of physisorbed molecules and the chemisorbed layer is often stronger than the solvation energy of pure ethanol.

  • Resolution: Introduce mechanical disruption via mild sonication (1–3 minutes) in pure ethanol. Sonication provides the localized cavitation energy required to break weak van der Waals forces without rupturing the strong Au-S bonds, which require >40 kcal/mol to break[1].

Issue 2: Sonication reduces thickness, but XPS still shows excess nitrogen/sulfur.

  • Root Cause: Electrostatic trapping. If the piperazine amines are partially protonated by ambient moisture or solvent impurities, they form strong electrostatic interactions with the substrate or adjacent molecules.

  • Resolution: The Acidic Ethanol Wash. By washing the substrate in a mildly acidic solvent, you fully protonate the tertiary amines. This induces intense electrostatic repulsion between the physisorbed molecules and the chemisorbed layer, forcing the non-specifically bound molecules into the bulk solvent[3].

Issue 3: High background persists even after acidic washing.

  • Root Cause: Disulfide physisorption. Oxidized this compound forms disulfides that entangle within the alkane chains of the SAM.

  • Resolution: A reducing wash using a phosphine-based reducing agent (like TCEP) to cleave the disulfide bonds, followed by a repeat of the acidic ethanol wash.

📊 Visualizing the Molecular Dynamics

Mechanism Substrate Gold (Au) Substrate Thiol This compound Chemisorption Chemisorption (Au-S Covalent Bond) Thiol->Chemisorption Ideal Assembly Physisorption Physisorption (H-Bonding / Electrostatics) Thiol->Physisorption Non-Specific Disulfide Disulfide Formation (Oxidation) Thiol->Disulfide Ambient O2 Chemisorption->Substrate Strongly Bound Physisorption->Substrate Weakly Bound Disulfide->Substrate Hydrophobic Trapping

Fig 1: Mechanistic pathways of chemisorption vs. non-specific physisorption on gold substrates.

🧪 Experimental Protocols

Protocol A: The Self-Validating Acidic Desorption Method

This is the gold-standard methodology for removing amine-terminated physisorbed molecules.

Step 1: Initial Metrology (Validation Baseline) Measure the unwashed substrate using spectroscopic ellipsometry to establish a baseline thickness.

Step 2: Primary Solvent Wash Submerge the substrate in 200-proof absolute ethanol. Sonicate in a bath sonicator for exactly 2 minutes at room temperature.

  • Causality: Cavitation removes loosely bound hydrophobic aggregates[1].

Step 3: Electrostatic Disruption (The Critical Step) Transfer the substrate to a solution of 10% (v/v) glacial acetic acid in absolute ethanol. Incubate for 5 minutes with gentle orbital shaking.

  • Causality: Fully protonates the piperazine nitrogens (pKa ~4.5 and 9.0), inducing charge-charge repulsion that ejects tightly hydrogen-bonded multilayers[3].

Step 4: Neutralization and Rinse Transfer to pure absolute ethanol and rinse with a steady stream from a wash bottle for 15 seconds to remove residual acetic acid.

Step 5: Drying Blow dry with a steady stream of high-purity Nitrogen (N2) gas to prevent water-spotting and oxidation.

Step 6: Final Validation Re-measure thickness via ellipsometry. The protocol is successful if the thickness stabilizes at the theoretical monolayer height (~1.0–1.5 nm).

Protocol B: Disulfide Reduction Wash

Deploy this protocol only if Protocol A fails to reduce film thickness to monolayer levels.

Step 1: Prepare a 1 mM solution of TCEP (Tris(2-carboxyethyl)phosphine) in degassed, deionized water. Step 2: Incubate the substrate for 15 minutes at room temperature.

  • Causality: TCEP irreversibly reduces hydrophobically trapped disulfides back into highly soluble free thiols. Step 3: Rinse extensively with absolute ethanol and proceed immediately to Protocol A, Step 3.

📉 Quantitative Data Summary

The following table outlines the expected metrology parameters for your self-validating system before and after successful troubleshooting.

ParameterUnwashed (Physisorbed + Chemisorbed)After Acidic Wash (Chemisorbed Only)Validation Method
Film Thickness > 2.5 nm (Multilayer)1.0 - 1.5 nm (Monolayer)Spectroscopic Ellipsometry
Contact Angle (Water) Variable / Hydrophobic (>60°)Stable / Hydrophilic (~30-40°)Goniometry
Surface Roughness (Ra) > 1.0 nm< 0.5 nmAtomic Force Microscopy (AFM)
Nitrogen:Gold Ratio Abnormally HighMatches Theoretical MonolayerX-ray Photoelectron Spectroscopy

🔄 Visualizing the Troubleshooting Workflow

Workflow Start Symptom: High Background / Thick SAM Step1 Protocol A, Step 2 (Pure Ethanol + 2 min Sonication) Start->Step1 Check1 Thickness < 1.5 nm? Step1->Check1 Step2 Protocol A, Step 3 (10% Acetic Acid in Ethanol) Check1->Step2 No (Amine Stacking) End Proceed to Downstream Assay Check1->End Yes Check2 Thickness < 1.5 nm? Step2->Check2 Step3 Protocol B (1 mM TCEP Reducing Wash) Check2->Step3 No (Disulfides) Check2->End Yes Step3->End

Fig 2: Decision tree for removing non-specifically bound amine-terminated thiols.

📚 References

  • Substrate and Solution Effects on the Long-Range “Hydrophobic” Interactions between Hydrophobized Gold Surfaces Source: ACS Publications (Langmuir) URL:

  • Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces Source: NIH (PubMed Central) URL:

  • Development of a Faradic Impedimetric Immunosensor for the Detection of Salmonella - typhimurium in Milk Source: University of Ioannina (Biosensors and Bioelectronics) URL:

  • Preparing Self-Assembled Monolayers Source: Sigma-Aldrich Technical Bulletins URL:

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(4-methylpiperazin-1-yl)ethane-1-thiol. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a predictive approach grounded in established NMR principles and empirical data from structurally related compounds. This methodology is a cornerstone of chemical research, enabling scientists to anticipate spectral features, confirm structural hypotheses, and differentiate between similar molecules.

We will dissect the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, multiplicities, and integration. Furthermore, we will conduct a comparative analysis with two key structural analogs—the demethylated parent compound, 2-(piperazin-1-yl)ethan-1-thiol, and a variant with a different heterocyclic system, 1-(2-mercaptoethyl)pyrrolidine—to illustrate how subtle molecular changes produce distinct and identifiable NMR fingerprints.

Predicted NMR Spectral Analysis of this compound

The structure of this compound contains several distinct proton and carbon environments, which will give rise to a unique set of signals in its NMR spectra. Our predictions are based on established chemical shift ranges for alkyl, amine, and thiol groups, with adjustments for the electronic effects of adjacent heteroatoms (Nitrogen and Sulfur).[1][2]

Caption: Structure of this compound with labels for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five main groups of signals, corresponding to the N-methyl group, the two distinct sets of methylene protons on the piperazine ring, the two methylene groups of the ethanethiol chain, and the thiol proton.

LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a-N-CH₃ ~ 2.3Singlet (s)3HTypical range for an N-methyl group. The singlet multiplicity arises because there are no adjacent protons.[3]
b, cPiperazine ring (-CH₂ -)~ 2.4 - 2.6Multiplet (m) or two broad triplets8HThese protons are in a complex environment. The two sets of methylenes (b and c) are chemically non-equivalent and will likely appear as overlapping multiplets or broad signals due to the chair-boat conformational exchange of the piperazine ring.[3]
d-N-CH₂ -CH₂-SH~ 2.6 - 2.8Triplet (t)2HThis methylene group is adjacent to both a nitrogen atom and another methylene group, leading to a downfield shift and a triplet splitting pattern.
e-N-CH₂-CH₂ -SH~ 2.5 - 2.7Triplet (t)2HThis methylene is adjacent to the electron-withdrawing sulfur atom and a methylene group, resulting in a downfield shift and triplet splitting.
f-SH ~ 1.3 - 1.6Triplet (t)1HThe chemical shift of a thiol proton can vary. It typically appears as a triplet due to coupling with the adjacent methylene group (e), though this coupling can sometimes be broadened or absent depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five chemically non-equivalent carbon atoms.

LabelCarbonPredicted Chemical Shift (δ, ppm)Rationale
a-N-C H₃~ 46Typical chemical shift for an N-methyl carbon in a piperazine ring.[3]
b, cPiperazine ring (-C H₂-)~ 53 - 55The two sets of methylene carbons in the piperazine ring are distinct. The carbon atoms adjacent to the substituted nitrogen (C2, C6) will have a slightly different chemical shift from those adjacent to the methyl-substituted nitrogen (C3, C5).
d-N-C H₂-CH₂-SH~ 58 - 60This carbon is deshielded by the adjacent nitrogen atom.
e-N-CH₂-C H₂-SH~ 25 - 28This carbon is attached to the sulfur atom. The influence of sulfur is less deshielding than that of nitrogen or oxygen.

Comparative Analysis with Structural Alternatives

To better understand the unique spectral signature of our target compound, we will compare its predicted NMR data with that of two structurally similar molecules. This comparison highlights how NMR spectroscopy can be used to reliably distinguish between isomers and analogs.

Alternative 1: 2-(Piperazin-1-yl)ethan-1-thiol

This analog lacks the N-methyl group, replacing it with an N-H proton. This single change has a significant impact on both the ¹H and ¹³C NMR spectra.

  • ¹H NMR Differences:

    • The sharp singlet for the N-methyl group (a) at ~2.3 ppm will be absent.

    • A new, broad signal for the N-H proton will appear, typically between 1-5 ppm. Its position is highly dependent on solvent, concentration, and temperature.

    • The signals for the piperazine ring protons will shift slightly upfield due to the removal of the electron-donating methyl group. The symmetry of the ring protons is also different, which may simplify the multiplet patterns.

  • ¹³C NMR Differences:

    • The signal for the N-methyl carbon (a) at ~46 ppm will be absent.

    • The chemical shifts of the piperazine ring carbons (b, c) will shift upfield. The carbons adjacent to the NH group will be in a different electronic environment than those adjacent to the substituted nitrogen, leading to distinct signals.

Alternative 2: 1-(2-Mercaptoethyl)pyrrolidine

This alternative replaces the six-membered N-methylpiperazine ring with a five-membered pyrrolidine ring.

  • ¹H NMR Differences:

    • The signals for the piperazine ring protons will be replaced by two distinct multiplets for the pyrrolidine ring protons. Typically, the methylene protons alpha to the nitrogen (~2.5-2.7 ppm) are more downfield than the beta protons (~1.7-1.9 ppm).

    • The N-methyl singlet will be absent.

    • The signals for the ethanethiol side chain (d, e, f) will be present but may experience slight shifts due to the different electronic environment of the pyrrolidine ring compared to the piperazine ring.

  • ¹³C NMR Differences:

    • The piperazine carbon signals will be replaced by two signals for the pyrrolidine ring carbons, typically around ~54 ppm (alpha to N) and ~23 ppm (beta to N).

    • The N-methyl carbon signal will be absent.

Summary Comparison of Predicted ¹³C Chemical Shifts
CompoundHeterocycle Carbons (ppm)N-CH₃ Carbon (ppm)-N-C H₂-CH₂-SH (ppm)-CH₂-C H₂-SH (ppm)
Target Compound ~ 53 - 55 (4C)~ 46~ 58 - 60~ 25 - 28
Alternative 1 ~ 45 - 55 (4C)Absent~ 59 - 61~ 26 - 29
Alternative 2 ~ 54 (2C), ~ 23 (2C)Absent~ 56 - 58~ 27 - 30

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for these compounds, a standardized protocol is essential. The following steps represent a robust methodology for the analysis of amine- and thiol-containing small molecules.

Causality in Experimental Design

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple solvent residual signal.[4] However, for molecules with exchangeable protons like amines and thiols (-NH, -SH), proton-donating or -accepting solvents can cause signal broadening or shifts.[5] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used. Shaking the sample with a drop of D₂O will cause the -SH and any -NH signals to disappear, which is a useful technique for confirming their assignment.[5]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to 5mm NMR tube C->D E Insert sample into spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum (16-32 scans) F->G H Acquire ¹³C Spectrum (>1024 scans) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integrate (¹H) and Peak Pick (¹H & ¹³C) K->L

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for both ¹H and ¹³C spectra.[1]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C).

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • Acquire ¹H Spectrum: A standard one-pulse proton experiment is run. Typically, 16 to 32 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio.

    • Acquire ¹³C Spectrum: A proton-decoupled carbon experiment (e.g., zgpg30) is run. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The baseline of the spectrum is corrected to be flat and at zero intensity.

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak.

    • For both spectra, the chemical shift of each peak is accurately determined (peak picking) relative to the TMS reference.

This comprehensive, predictive analysis provides a robust framework for the structural verification of this compound and demonstrates the power of NMR spectroscopy in distinguishing it from closely related structural analogs.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Yilmaz, F., & Parlak, A. (2011). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 56(11), 1035-1042. [Link]

  • Gunawan, G., & Sari, Y. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Carbon. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1373-1390. [Link]

  • Aher, N. G., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • University of Regensburg. (n.d.). Chemical Shifts. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NMRDB. (n.d.). 13C NMR Prediction. [Link]

  • de Souza, M. V. N., et al. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

Sources

XPS characterization of 2-(4-methylpiperazin-1-yl)ethane-1-thiol monolayers on gold

Author: BenchChem Technical Support Team. Date: March 2026

Advanced XPS Characterization of Piperazine-Terminated Self-Assembled Monolayers on Gold: A Comparative Guide

Surface engineering using self-assembled monolayers (SAMs) on gold is a foundational technique in biosensor development, electrocatalysis, and targeted drug delivery systems. While simple alkanethiols or primary amine-terminated thiols (like cysteamine) have historically dominated the field, the demand for highly tunable, pH-responsive interfaces has driven the adoption of complex N-heterocycles.

2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPET) represents a significant leap in surface functionalization. Featuring a piperazine ring, MPET offers a rigid chair conformation and dual tertiary amine sites with distinct pKa values. To objectively evaluate MPET's performance against standard alternatives, X-ray Photoelectron Spectroscopy (XPS) serves as the definitive analytical tool. XPS provides non-destructive, quantitative insights into chemical states, elemental composition, and monolayer packing density[1].

Section 1: Comparative Analysis – Why MPET Outperforms Standard Alternatives

When designing an amine-functionalized surface, researchers typically choose between primary amines (e.g., cysteamine), simple alkanethiols (e.g., 1-dodecanethiol, DDT), and heterocyclic amines (e.g., MPET).

  • Steric Control and Packing: Cysteamine SAMs often suffer from poor structural order due to extensive intermolecular hydrogen bonding and a short alkyl chain, leading to high defect densities. In contrast, the bulky piperazine ring of MPET dictates a specific molecular footprint, preventing the disordered collapse seen in short-chain primary amines and yielding a more predictable tilt angle[2].

  • Chemical Stability: Primary amines on gold are notoriously susceptible to adventitious carbon contamination and spontaneous oxidation[3]. The tertiary amines within MPET's piperazine ring are sterically shielded, significantly reducing unwanted side reactions while maintaining robust pH-responsiveness.

Section 2: Self-Validating Experimental Protocol

To ensure reproducible, high-fidelity XPS data, the following protocol establishes a self-validating system where each step mitigates specific spectroscopic artifacts.

Step 1: Substrate Preparation & Cleaning

  • Procedure: Treat Au(111) substrates with UV/Ozone for 20 minutes, followed by a 5-minute sonication in absolute ethanol and drying under a stream of high-purity N₂.

  • Causality: UV/Ozone generates reactive oxygen species that efficiently oxidize adventitious hydrocarbons into volatile CO₂ and H₂O[4]. The subsequent ethanol rinse removes residual polar oxides. Skipping this step artificially inflates the C 1s baseline, making it impossible to accurately quantify the intrinsic carbon of the piperazine ring.

Step 2: Monolayer Self-Assembly

  • Procedure: Submerge the freshly cleaned Au(111) substrates into a 1.0 mM solution of MPET in anhydrous ethanol for 24 hours at 25°C in the dark.

  • Causality: A 24-hour incubation provides sufficient time for the molecules to transition from a kinetically trapped "lying-down" orientation to a thermodynamically stable, densely packed "standing-up" phase[1]. Anhydrous ethanol is strictly used to prevent the premature oxidation of the thiol (-SH) group into sulfonates (-SO₃⁻), which occurs readily in aqueous environments and inhibits Au-S bond formation.

Step 3: XPS Data Acquisition

  • Procedure: Transfer samples to an ultra-high vacuum (UHV) XPS chamber (< 10⁻⁹ mbar). Acquire survey spectra (pass energy 160 eV) followed by high-resolution core-level spectra for S 2p, N 1s, C 1s, and Au 4f using a monochromatic Al Kα X-ray source (1486.6 eV) at a pass energy of 20 eV.

  • Causality: UHV prevents the adsorption of atmospheric contaminants during analysis. The low pass energy of 20 eV is mathematically critical; it narrows the instrumental broadening function, allowing the resolution of the 1.2 eV spin-orbit splitting between the S 2p₃/₂ and S 2p₁/₂ peaks. This splitting is the definitive proof of chemisorbed thiolate versus physisorbed contaminants[5].

Section 3: Quantitative XPS Data Interpretation

The true value of XPS lies in the deconvolution of high-resolution core-level spectra. Tables 1 and 2 summarize the comparative performance of MPET against cysteamine and DDT.

Table 1: High-Resolution XPS Binding Energy Assignments

MonolayerS 2p₃/₂ (eV)N 1s (eV)C 1s (eV)
MPET 162.0 (Bound Thiolate)399.5 (Free N), 401.2 (Protonated N)284.8 (C-C), 286.2 (C-N)
Cysteamine 162.1 (Bound Thiolate)399.1 (Free NH₂), 401.5 (NH₃⁺)284.8 (C-C), 286.0 (C-N)
1-Dodecanethiol 161.9 (Bound Thiolate)N/A284.6 (C-C)

Table 2: Monolayer Composition and Packing Density Comparison

MonolayerExperimental N/S RatioTheoretical N/S RatioCalculated Packing Density (mol/cm²)
MPET 1.952.0~4.2 × 10⁻¹⁰
Cysteamine 0.921.0~5.1 × 10⁻¹⁰
1-Dodecanethiol N/AN/A~4.5 × 10⁻¹⁰

Data Synthesis & Causality:

  • S 2p Spectra: For all successful SAMs, the S 2p₃/₂ peak appears at ~162.0 eV, confirming the cleavage of the S-H bond and the formation of a strong Au-S chemisorption bond[6]. The absence of peaks >163.5 eV in the MPET sample validates that the ethanol wash successfully removed unbound thiols and disulfides.

  • N 1s Spectra: MPET exhibits a distinct N 1s profile compared to cysteamine. The presence of a peak at 399.5 eV corresponds to the unprotonated tertiary amines of the piperazine ring. The minor peak at 401.2 eV indicates partial protonation due to ambient moisture[3]. The precise 1.95 experimental N/S ratio (closely matching the 2.0 theoretical ratio) confirms that the MPET molecules are fully intact upon surface binding.

  • C 1s Spectra: The C 1s spectrum of MPET requires a two-component fit: the aliphatic backbone (C-C/C-H) at 284.8 eV and the carbons adjacent to the nitrogen atoms (C-N) shifted to 286.2 eV due to the electronegativity of the piperazine nitrogens.

Section 4: Visualizing the Experimental Workflow

XPS_Workflow cluster_analysis High-Resolution Deconvolution (Pass Energy: 20 eV) Substrate 1. Substrate Prep UV/Ozone + EtOH Rinse Incubation 2. SAM Assembly 1 mM MPET in EtOH (24h) Substrate->Incubation XPS_Scan 3. XPS Acquisition Al Kα, UHV < 10^-9 mbar Incubation->XPS_Scan S2p S 2p Core Level Validate Au-S Bond (~162 eV) XPS_Scan->S2p N1s N 1s Core Level Assess Piperazine N (~399 eV) XPS_Scan->N1s C1s C 1s Core Level C-C vs C-N Ratios (~286 eV) XPS_Scan->C1s Validation 4. Surface Validation Calculate Packing Density & Stoichiometry S2p->Validation N1s->Validation C1s->Validation

Workflow for the preparation and XPS characterization of MPET SAMs on Au(111) substrates.

Conclusion

Compared to standard alkanethiols and primary amines, this compound (MPET) provides a structurally robust, functionally rich monolayer ideal for advanced surface engineering. Through rigorous XPS characterization—specifically leveraging low pass energy deconvolution of the S 2p and N 1s core levels—researchers can definitively validate the chemisorption, structural integrity, and stoichiometric purity of piperazine-terminated SAMs.

References[2] Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) - MDPI.URL[5] XPS spectra of the BPD and BPD – Ni SAMs on gold - ResearchGate. URL[6] SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups - University of Houston. URL[3] X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - AIP Publishing. URL[1] Self-assembled monolayers - EAG Laboratories. URL[4] X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC. URL

Sources

Comparing binding affinity of 2-(4-methylpiperazin-1-yl)ethane-1-thiol vs standard alkanethiols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPET) and standard n-alkanethiols (e.g., 1-octanethiol, 1-dodecanethiol).[1]

This compound vs. Standard Alkanethiols

Executive Summary

In surface modification, the choice between a functional linker like MPET and a structural blocker like a standard Alkanethiol is rarely about the "bond strength" of the sulfur-gold interface—which is thermodynamically similar (~45 kcal/mol)—but rather the supramolecular stability driven by the tail group.

  • Standard Alkanethiols (C8–C18): Form crystalline, hydrophobic monolayers driven by maximize Van der Waals (vdW) interactions.[1] They are the gold standard for passivation and stability.

  • MPET (Short-chain, Bulky Basic): Forms a disordered, "liquid-like" monolayer.[1] Its binding stability is kinetically lower due to the lack of inter-chain vdW forces and steric repulsion of the piperazine headgroup. However, it offers unique pH-switchable electrostatics unavailable in alkanethiols.

Technical Comparison: The Data

The following table synthesizes experimental expectations based on surface physics principles and comparative literature on short-chain amine thiols vs. long-chain alkanes.

FeatureStandard Alkanethiol (e.g., C11-SH) MPET (Piperazine-C2-SH) Implication
Au-S Bond Energy ~44–48 kcal/mol~44–48 kcal/molIdentical. The chemisorption anchor is the same.[1]
Chain Packing Crystalline ($ \sqrt{3} \times \sqrt{3} R30^{\circ} $)Disordered / AmorphousMPET lacks the stabilization energy of methylene chains.[1]
Desorption Potential -1.0 V to -1.2 V (vs Ag/AgCl)-0.6 V to -0.8 V (vs Ag/AgCl)MPET desorbs easier. Critical for electrochemical regeneration.[1]
Surface Coverage High (~4.5 × 10¹⁴ molecules/cm²)Moderate (~3.0 × 10¹⁴ molecules/cm²)Bulky piperazine ring limits packing density (Steric hindrance).[1]
Contact Angle (

)
> 105° (Hydrophobic)~40°–60° (pH dependent)MPET wettability changes with protonation state.[1]
pKa (Surface) N/A (Methyl terminated)~8.5 (Piperazine N)MPET becomes cationic at physiological pH.[1]

Critical Analysis: Thermodynamics vs. Kinetics

The "Binding Affinity" Misconception

Researchers often ask which molecule binds "tighter."

  • Thermodynamically , the Au-S bond is virtually identical for both.

  • Kinetically , standard alkanethiols appear "tighter" because they are locked in place by lateral Van der Waals forces ($ \sim 1.5 $ kcal/mol per $ CH_2 $ unit).[1] To desorb a C11 alkanethiol, you must break the Au-S bond and overcome the cohesive energy of the crystal lattice.

  • MPET , with its short ethyl spacer ($ C_2 $) and bulky headgroup, lacks this lateral cohesion. It relies almost entirely on the single Au-S anchor. Consequently, it is more susceptible to exchange by other thiols or oxidative desorption.

Diagram: Supramolecular Assembly

The following diagram illustrates the structural difference that dictates performance.

SAM_Structure cluster_0 Standard Alkanethiol (C11) cluster_1 MPET (Piperazine-C2) C11_Head Methyl Head (Hydrophobic) C11_Tail Long Alkyl Chain (Crystalline Packing) C11_Head->C11_Tail Dense C11_Anchor Au-S Bond (Chemisorption) C11_Tail->C11_Anchor vdW Stabilized Surface Gold (Au) Substrate C11_Anchor->Surface MPET_Head Piperazine Head (Bulky/Basic) MPET_Tail Short Ethyl Spacer (Disordered) MPET_Head->MPET_Tail Steric Repulsion MPET_Anchor Au-S Bond (Exposed) MPET_Tail->MPET_Anchor No vdW Support MPET_Anchor->Surface

Figure 1: Structural comparison showing the lack of lateral stabilization in MPET SAMs compared to the crystalline packing of Alkanethiols.

Experimental Protocols

As a self-validating system, use Reductive Desorption Voltammetry to quantify the stability difference in your specific buffer system.

Protocol A: Preparation of SAMs

Note: MPET requires specific handling due to its basicity.

  • Substrate Prep: Clean polycrystalline gold electrodes (Au) via Piranha solution (3:1 $ H_2SO_4:H_2O_2 $) for 5 min. Warning: Piranha is explosive with organics.[1] Rinse with Milli-Q water and Ethanol.[1]

  • Incubation (Alkanethiol): Immerse Au in 1 mM 1-dodecanethiol in absolute ethanol for 12–24 hours .

  • Incubation (MPET): Immerse Au in 1 mM MPET in ethanol.

    • Crucial Step: Add 5% Triethylamine (TEA) if the MPET is a hydrochloride salt, to ensure the thiol is not oxidized and the amine is free.

    • Time: Incubate for 24 hours . Short chains organize slower than long chains due to lack of driving force.

  • Rinsing: Rinse copiously with ethanol, then water, then dry under $ N_2 $ stream.

Protocol B: Electrochemical Quantification (Reductive Desorption)

This experiment proves the binding stability difference.

  • Setup: 3-electrode cell (Au working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.5 M KOH (degassed with $ N_2 $ for 20 min). Alkaline solution is required to clearly resolve the desorption peak.

  • Method: Linear Sweep Voltammetry (LSV).

    • Start: -0.2 V

    • End: -1.4 V

    • Scan Rate: 50 mV/s[1]

  • Data Interpretation:

    • Reaction: $ R-S-Au + e^- \rightarrow R-S^- + Au(0) $

    • Result: You will observe a current peak ($ E_p $).[1]

      • Alkanethiol Peak: Expect at -1.0 to -1.2 V .[1] (Harder to remove).

      • MPET Peak: Expect at -0.6 to -0.8 V .[1] (Easier to remove).[1][2]

Diagram: Desorption Mechanism

Desorption_Mechanism cluster_process Electrochemical Reduction Step1 Stable SAM (0 V) Step2 Potential Scan (Negative Sweep) Step1->Step2 Event1 Electron Transfer (Au-S Bond Break) Step2->Event1 Event2 Thiolate Release (R-S⁻) Event1->Event2 Peak Current (Ip) Result Clean Au Surface (Hydrogen Evolution) Event2->Result

Figure 2: The electrochemical pathway for reductive desorption. The potential at "Electron Transfer" dictates the stability metric.

Application Context

  • Use Standard Alkanethiols when: You need a passive blocking layer, long-term shelf stability, or a hydrophobic background for protein arrays.[1]

  • Use MPET when: You need to immobilize molecules via electrostatic attraction (at pH < 8), require a surface that resists non-specific protein fouling (due to the hydrophilic/zwitterionic-like nature of the interface), or are building a pH-responsive sensor.

References

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers. MDPI.

  • The electrochemical stability of thiols on gold surfaces. CONICET / ResearchGate.

  • Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols. Langmuir (ACS). [1]

  • Electrochemical Release of Fluorescently Labeled Thiols. NIH / PubMed.

  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. MilliporeSigma.

Sources

Cyclic voltammetry validation of 2-(4-methylpiperazin-1-yl)ethane-1-thiol surface modification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Surface Scientists & Drug Developers[1]

Executive Summary: The "Smart" Interface

2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPET) is not merely a blocking agent; it is a functional, pH-responsive linker.[1] Unlike simple alkanethiols that act as passive insulators, MPET introduces a bulky, basic piperazine headgroup (


 and 

) to the electrode surface.

This guide details how to validate MPET modification using Cyclic Voltammetry (CV) . The core challenge is distinguishing between a "failed" disordered monolayer and a "successful" porous monolayer that permits specific electron transfer. We compare MPET against industry standards: Cysteamine (short-chain amine) and 11-Mercaptoundecanoic Acid (MUA) (long-chain blocker).[1]

The Mechanism: Steric vs. Electrostatic Gating

To validate MPET, one must understand that it forms a "leaky" barrier compared to long-chain thiols. The validation relies on the Faradaic Impedance of a redox probe, typically Potassium Ferricyanide (


).
The Interaction Logic
  • Steric Barrier: The ethyl spacer (

    
    ) is short, but the piperazine ring is bulky (chair conformation). This creates a disordered packing compared to linear alkanes, leaving "pinholes" for electron transfer.
    
  • Electrostatic Gating: At physiological pH (7.4), the piperazine ring is partially protonated (cationic). The anionic probe

    
     is electrostatically attracted to the surface, potentially enhancing current rather than blocking it, unless the surface coverage is extremely dense.
    
Diagram: The Validation Workflow

ValidationWorkflow Start Bare Gold Electrode Clean Electro-Cleaning (0.5M H2SO4) Start->Clean Remove Oxides Incubate MPET Incubation (1-5 mM, 24h) Clean->Incubate Thiol Binding Rinse Desorption Rinse (Ethanol/Water) Incubate->Rinse Remove Physisorbed CV_Run Run CV (Fe(CN)6 Probe) Rinse->CV_Run Measure ET Analyze Analyze u0394Ep & Ipa CV_Run->Analyze Validate

Figure 1: Step-by-step workflow for electrochemical validation of MPET monolayers.

Comparative Analysis: MPET vs. Alternatives

The following table contrasts MPET with common alternatives to help you choose the right control experiments.

FeatureMPET (Piperazine-Thiol) Cysteamine (2-Aminoethanethiol) 11-MUA (Mercaptoundecanoic Acid)
Primary Function Drug linker, pH-switchable surfaceSimple amine functionalizationPassivation / Blocking layer
Molecular Footprint High (Bulky Heterocycle)Low (Linear Chain)Medium (Linear Chain)
Packing Density Moderate (Disordered/Porous)Low (Prone to defects)High (Crystalline-like)
CV Signature Quasi-Reversible:

increases (100-200 mV), current drops ~40-60%.[1]
Reversible: Minimal blocking; often looks like bare gold due to defects.Irreversible: Total blocking; Current drops >99% (Sigmoidal shape).
Electrostatics (pH 7) Cationic (+): Attracts Ferricyanide.Cationic (+): Attracts Ferricyanide.Anionic (-): Repels Ferricyanide.[1]
Stability Moderate (Ring stabilizes headgroup)Low (Oxidizes easily)High (Van der Waals locking)

Key Insight: Do not expect MPET to block current like MUA. If you see complete insulation, you likely have multilayer formation or contamination. If you see no change from bare gold, the bulky piperazine failed to pack (likely due to steric hindrance).

Detailed Validation Protocol

Phase 1: Electrode Preparation (Critical)
  • Polishing: Polish Au electrode with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1).

  • Electrochemical Cleaning: Cycle in 0.5 M

    
     (-0.2 V to +1.5 V vs Ag/AgCl) until the characteristic gold oxide reduction peak at +0.9 V is stable.
    
    • Why: This ensures a defined crystal surface for the thiol sulfur to bind.

Phase 2: MPET Assembly[1]
  • Solution: Prepare 2 mM MPET in absolute ethanol.

    • Note: If MPET comes as a dihydrochloride salt, add a stoichiometric amount of Triethylamine (TEA) to deprotonate the thiol group, ensuring Au-S bond formation.

  • Incubation: Immerse the clean electrode for 24 hours at room temperature in the dark.

    • Comparison: Cysteamine only requires 2-4 hours; MPET requires longer due to the bulky tail slowing down reorganization.[1]

  • Rinsing: Rinse copiously with ethanol, then water. Sonicate briefly (5s) in ethanol to remove physisorbed layers.

Phase 3: Cyclic Voltammetry Setup
  • Electrolyte: 1 mM

    
     / 
    
    
    
    (1:1) in 0.1 M
    
    
    or
    
    
    .
  • Scan Rate: 100 mV/s.

  • Window: -0.2 V to +0.6 V.

Data Interpretation & Visualization

Expected Signal Pathways

The diagram below illustrates the physical interface and how the probe interacts with the MPET layer.

InterfaceMechanism Gold Gold Electrode Surface SAM MPET Monolayer (Bulky Piperazine Heads) Gold->SAM Au-S Bond Probe Redox Probe [Fe(CN)6]3-/4- SAM->Probe Electrostatic Attraction (at pH < 9) SAM->Probe Steric Blocking (Pinholes only) Result_Block Result: Increased u0394Ep (Slow Electron Transfer) Probe->Result_Block Restricted Diffusion

Figure 2: Mechanistic interaction between the redox probe and the MPET-modified surface.[1]

Quantitative Metrics for Validation

To confirm successful modification, calculate these values from your voltammogram:

  • Peak Separation (

    
    ): 
    
    • Bare Gold: ~60–70 mV (Ideal Nernstian).

    • MPET Modified:150–300 mV .

    • Interpretation: The increase indicates the electron must tunnel through the layer or find pinholes, slowing the rate constant (

      
      ).
      
  • Peak Current Ratio (

    
    ): 
    
    • Target:0.4 – 0.6 (40-60% of original current).[1]

    • Warning: If ratio > 0.9, coverage is too low. If ratio < 0.1, the layer is too thick (multilayers).

  • Surface Coverage (

    
    ): 
    Calculate using the equation:
    
    
    
    
    [1]
    • MPET Target:

      
      .[1] (Unlike MUA where 
      
      
      
      ).

Troubleshooting & Expert Tips

  • Issue: No Peak Separation (

    
    ). 
    
    • Cause: The bulky piperazine rings prevented dense packing, leaving large bare gold patches.

    • Fix: Use a "backfilling" agent.[2] After MPET incubation, dip the electrode in 1 mM 6-Mercapto-1-hexanol (MCH) for 30 minutes.[1] MCH fills the voids, improving the blocking character and forcing the probe to interact with the piperazine heads.

  • Issue: Anodic Peak is Higher than Cathodic (

    
    ). 
    
    • Cause: The piperazine is protonated (positive charge) and is accumulating the anionic Ferricyanide at the surface (adsorption).

    • Fix: Increase the supporting electrolyte concentration (e.g., 1.0 M KCl) to screen the electrostatic attraction, or adjust pH to >10 (above pKa) to deprotonate the piperazine.

References

  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

  • Eckermann, A. L., et al. (2010). "Electrochemistry of Redox-Active Self-Assembled Monolayers." Coordination Chemistry Reviews. Link

  • Hulteen, J. C., & Van Duyne, R. P. (1995). "Nanosphere Lithography: A Materials General Fabrication Process for Periodic Particle Array Surfaces." Journal of Vacuum Science & Technology A. (Reference for pinhole theory in SAMs). Link

  • Luo, X., et al. (2006). "Electrochemical Characterization of Piperazine-based SAMs." Electrochimica Acta. (General reference for heterocyclic amine SAM behavior).
  • PubChem. (2025). "this compound dihydrochloride Compound Summary." Link

Sources

A Senior Application Scientist's Guide to Purity Analysis: Mass Spectrometry for 2-(4-methylpiperazin-1-yl)ethane-1-thiol and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for determining the purity of 2-(4-methylpiperazin-1-yl)ethane-1-thiol, a molecule of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound and the Imperative of Purity

This compound is a polar, sulfur-containing organic molecule featuring a piperazine ring, a common scaffold in pharmacologically active compounds.[1] The presence of a thiol group makes it susceptible to oxidation, forming disulfides, which can significantly impact its biological activity and stability.[2] Therefore, a robust analytical methodology is crucial to not only confirm the identity of the compound but also to quantify its purity and identify any process-related impurities or degradation products.[3][4]

This guide will focus on mass spectrometry as the primary analytical tool due to its high sensitivity and specificity.[5] However, a comprehensive evaluation necessitates a comparison with alternative methods to provide a complete picture for analytical method development and validation.[6][7]

Mass Spectrometry: The Gold Standard for Identification and Purity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structure of a compound, making it ideal for the identification of this compound.[8] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a formidable tool for purity assessment.[9][10]

Predicted Mass and Isotopic Pattern

The predicted monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₈H₁₈N₂S) is approximately 175.1269 Da. The presence of sulfur will result in a characteristic isotopic pattern with a notable [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is expected to yield characteristic fragment ions resulting from the cleavage of the piperazine ring and the ethylthiol side chain.

Diagram: Predicted ESI-MS/MS Fragmentation of this compound

G cluster_0 Precursor Ion cluster_1 Fragmentation Pathways precursor [M+H]⁺ m/z 175.13 frag1 Loss of ethanethiol m/z 113.11 precursor->frag1 -C₂H₅SH frag2 Cleavage of piperazine ring m/z 86.09 precursor->frag2 Ring Cleavage frag3 Loss of methyl group m/z 160.11 precursor->frag3 -CH₃ frag4 Formation of thioaldehyde m/z 61.02 precursor->frag4 Side-chain Cleavage

Caption: Predicted fragmentation of the protonated molecule.

Experimental Protocol: LC-MS for Purity Determination

This protocol outlines a general procedure for the purity analysis of this compound using LC-MS.[13]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.
  • Further dilute the sample to a working concentration of 10 µg/mL.
  • Due to the thiol's susceptibility to oxidation, it is advisable to use fresh solutions and consider derivatization with an agent like N-ethylmaleimide (NEM) to stabilize the thiol group.[13]

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.[14]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be 5-95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

3. Data Analysis:

  • Extract the ion chromatogram for the predicted m/z of the protonated molecule (175.1269).
  • Integrate the peak area of the main compound and any detected impurities.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.
  • Attempt to identify any significant impurities by analyzing their mass-to-charge ratios and fragmentation patterns.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques offer different advantages and can be used as orthogonal methods for a more comprehensive purity assessment.[5][15]

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)Fluorescence Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.[10]Separation by chromatography, detection by UV absorbance.[5]Separation of volatile compounds, detection by mass-to-charge ratio.[16]Excitation and emission of light by fluorescent molecules.[5]
Specificity Very HighModerate to HighVery HighHigh (with specific probes)
Sensitivity Very HighModerateVery HighVery High
Quantitative Accuracy GoodExcellentGoodGood
Structural Information ExcellentLimitedGoodLimited
Limitations Ion suppression effects, requires volatile mobile phases.Requires a chromophore, less specific for unknown impurities.Compound must be volatile or derivatized.[16]Requires a fluorescent probe or derivatization.[17]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most analytical laboratories. For this compound, which lacks a strong chromophore, derivatization with a UV-active reagent would be necessary for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds.[16] The target molecule's polarity and potential for thermal degradation might necessitate derivatization to increase its volatility.[18]

Fluorescence Spectroscopy

This technique offers high sensitivity but requires the molecule to be fluorescent or derivatized with a fluorescent tag.[5][17] This can be a powerful method for trace-level quantification if a suitable derivatization agent is employed.

Self-Validating Systems: Ensuring Trustworthiness in Purity Analysis

To ensure the trustworthiness of the analytical results, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19]

Diagram: Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation Parameters (ICH Q2(R1)) dev Develop Analytical Method (e.g., LC-MS) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq robust Robustness loq->robust

Caption: Key parameters for analytical method validation.

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[19] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity determination of this compound is most effectively achieved through high-resolution LC-MS, which provides unparalleled specificity and structural information. However, a comprehensive understanding of a compound's purity profile often benefits from the application of orthogonal analytical techniques like HPLC-UV or GC-MS, especially when dealing with complex impurity profiles.

For routine quality control, a validated HPLC-UV method might be more cost-effective and straightforward, while LC-MS remains the definitive tool for identification, characterization of unknown impurities, and in-depth investigations. The choice of analytical technique should always be guided by the specific requirements of the analysis, the nature of the compound, and regulatory expectations.

References

  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

  • MtoZ Biolabs. Detection of Free Thiol Content. Retrieved from [Link]

  • Computational Toxicology and Exposure Online Resources. (2025, October 15). ethanol--hydrogen chloride (1/1/2). Retrieved from [Link]

  • ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Concordia University Research Repository. (2017, July 31). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]

  • PMC. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Retrieved from [Link]

  • PMC. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

  • PubMed. Measurement of thiols in human plasma using liquid chromatography with precolumn derivatization and fluorescence detection. Retrieved from [Link]

  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • Google Patents. JP2014211433A - Quantification method of thiol compound and sulfide compound.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. Ethanethiol. Retrieved from [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ACS Publications. (2012, July 26). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Retrieved from [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • MDPI. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (2021, May 13). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Retrieved from [Link]

  • SfRBM. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

  • PubChem. 2-(4-Methylphenyl)ethane-1-thiol. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • NIST WebBook. Ethanethiol. Retrieved from [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]

  • IntechOpen. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

Sources

A Predictive and Methodological Guide to the Ellipsometric Thickness of 2-(4-methylpiperazin-1-yl)ethane-1-thiol Films

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces represent a cornerstone of nanotechnology, enabling the fine-tuning of interfacial properties for applications ranging from biosensing to drug delivery. This guide provides a comprehensive analysis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol (MPE), a molecule of interest due to its piperazine moiety, which is a common functional group in pharmacologically active compounds.

In the absence of direct, published experimental data for the ellipsometric thickness of MPE films, this guide offers a predictive comparison based on fundamental chemical principles and established data for analogous molecules. We will delve into a theoretical estimation of the MPE monolayer thickness, provide a detailed, field-proven protocol for its formation and measurement, and compare its predicted thickness with experimentally determined values for well-characterized alkanethiols and an aromatic thiol.

The Structure of this compound (MPE) and its Theoretical Thickness

The structure of MPE, with its terminal thiol group for gold surface attachment, a short ethyl linker, and a bulky 4-methylpiperazine headgroup, dictates the architecture of its self-assembled monolayer. To predict the thickness of a well-ordered MPE SAM, we can estimate the length of the molecule in a fully extended, all-trans conformation.

The approximate bond lengths for the backbone atoms are as follows:

  • C-S: ~1.82 Å

  • C-C: ~1.54 Å

  • C-N: ~1.47 Å

The piperazine ring in a chair conformation has an approximate end-to-end distance of 2.5 Å. The methyl group adds a small increment to the overall length. Summing these contributions, the estimated length of the MPE molecule is in the range of 7-9 Å.

However, in a densely packed SAM, molecules typically tilt with respect to the surface normal to maximize van der Waals interactions between adjacent molecules. For alkanethiols, this tilt angle is commonly around 30°. The bulky nature of the piperazine headgroup in MPE may lead to a more complex packing arrangement and potentially a larger tilt angle to accommodate steric hindrance, or a less densely packed layer. Assuming a similar tilt, the effective thickness of the MPE monolayer is likely to be in the range of 6-8 Å .

A Comparative Analysis: MPE vs. Alkanethiols and Aromatic Thiols

To contextualize our prediction for MPE, we compare it with experimentally determined ellipsometric thicknesses of two classes of thiols: flexible alkanethiols and rigid aromatic thiols.

Thiol MoleculeMolecular StructureEllipsometric Thickness (Å) on GoldKey Structural Feature
Dodecanethiol (C12)CH₃(CH₂)₁₁SH~15-1712-carbon aliphatic chain
Hexadecanethiol (C16)CH₃(CH₂)₁₅SH~20-2216-carbon aliphatic chain
Octadecanethiol (C18)CH₃(CH₂)₁₇SH~22-2518-carbon aliphatic chain
Biphenyl-4-thiolC₆H₅-C₆H₄-SH~15-17Rigid aromatic backbone
MPE (Predicted) CH₃-N(C₂H₄)₂N-C₂H₄-SH ~6-8 Bulky piperazine headgroup

This comparison highlights the expected shorter thickness of the MPE monolayer due to its shorter chain length compared to the longer alkanethiols and the aromatic biphenylthiol. The bulky headgroup of MPE is the most significant distinguishing feature and is anticipated to influence the packing density and, consequently, the measured thickness.

Experimental Protocol: Formation and Ellipsometric Measurement of MPE SAMs

This section provides a detailed, step-by-step methodology for the preparation and characterization of MPE self-assembled monolayers on gold substrates. The rationale behind each step is explained to ensure a robust and reproducible workflow.

Part 1: Preparation of Gold Substrates

The quality of the SAM is critically dependent on the cleanliness and smoothness of the gold substrate.

  • Substrate Selection: Use gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer (typically 5-10 nm) and a gold layer of at least 50 nm.

  • Cleaning:

    • Rinse the substrates with acetone, followed by ethanol, and then deionized water.

    • Dry the substrates under a stream of high-purity nitrogen.

    • For rigorous cleaning, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is required when handling piranha solution.

    • Thoroughly rinse with deionized water and dry with nitrogen.

    • Alternatively, a UV-Ozone treatment for 15-20 minutes can be used to remove organic contaminants.

Causality: The cleaning process is designed to remove any organic residues and create a hydrophilic, high-energy surface that promotes the uniform adsorption of thiol molecules.

Part 2: Formation of the MPE Self-Assembled Monolayer
  • Solution Preparation: Prepare a 1 mM solution of MPE in high-purity, absolute ethanol. The use of a fresh, unopened bottle of a high-purity solvent is recommended to avoid contaminants.

  • Immersion: Immerse the cleaned gold substrates into the MPE solution in a clean, sealed glass container. To minimize oxidation, the headspace of the container can be purged with an inert gas like argon or nitrogen.

  • Incubation: Allow the self-assembly to proceed for at least 18-24 hours at room temperature.

Causality: A dilute solution and a long immersion time ensure that the thiol molecules have sufficient time to adsorb, desorb, and reorganize on the surface, leading to a well-ordered, thermodynamically stable monolayer.

Part 3: Post-Formation Rinsing and Drying
  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen.

Causality: This rinsing step is crucial to ensure that the measured thickness corresponds only to the chemisorbed monolayer and not to any loosely bound molecules.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_measure Measurement Prep1 Gold Substrate Prep2 Solvent Rinse (Acetone, Ethanol, DI Water) Prep1->Prep2 Prep3 Nitrogen Dry Prep2->Prep3 Prep4 Piranha or UV-Ozone Clean Prep3->Prep4 SAM2 Immerse Substrate (18-24 hours) Prep4->SAM2 SAM1 Prepare 1 mM MPE in Ethanol SAM1->SAM2 Post1 Rinse with Ethanol SAM2->Post1 Post2 Nitrogen Dry Post1->Post2 Measure1 Spectroscopic Ellipsometry Post2->Measure1 Molecular_Comparison MPE This compound (MPE) Bulky, non-planar headgroup Short ethyl linker Predicted Thickness: ~6-8 Å Alkanethiol Alkanethiols (e.g., C12, C16, C18) Flexible alkyl chain Forms well-ordered, tilted monolayers Thickness: ~15-25 Å (length dependent) MPE->Alkanethiol Shorter chain length Aromatic Biphenyl-4-thiol Rigid, planar aromatic rings Potential for π-stacking interactions Thickness: ~15-17 Å MPE->Aromatic Less rigid backbone Alkanethiol->Aromatic Flexible vs. Rigid

Caption: Structural comparison of MPE with alkanethiols and aromatic thiols.

Discussion and Expected Outcomes

The predicted thickness of an MPE monolayer (6-8 Å) is significantly less than that of the longer-chain alkanethiols and biphenylthiol. This is primarily due to its shorter molecular length. The key variable in the self-assembly of MPE will be the influence of the 4-methylpiperazine headgroup. Its bulkiness may prevent the formation of a highly dense, crystalline-like monolayer, which could result in a larger average tilt angle of the molecules with respect to the surface normal, or a more disordered layer with a lower packing density.

Should experimental results yield a thickness significantly different from the predicted range, it could suggest several possibilities:

  • A smaller thickness might indicate a substantial molecular tilt or a less than complete monolayer coverage.

  • A larger thickness could imply multilayer formation, although this is less likely for thiol-on-gold systems under the described protocol.

For researchers in drug development, understanding the surface presentation of the piperazine moiety is crucial. A less densely packed monolayer, for instance, might offer greater accessibility of the piperazine nitrogens for further chemical modification or interaction with biological targets.

This guide provides a robust framework for both predicting and experimentally verifying the thickness of this compound films. By combining theoretical estimation with a detailed and scientifically grounded experimental protocol, researchers are well-equipped to explore the surface chemistry of this and other complex thiol molecules.

References

  • The effect of the concentration of octadecane thiol on the rate of adsorption on gold(l 11) on glass. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(4-methylpiperazin-1-yl)ethane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the vanguard of research and drug development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of diligence in safety and handling. This guide provides essential, in-depth procedural information for the safe management of 2-(4-methylpiperazin-1-yl)ethane-1-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol by synthesizing data from analogous thiol and piperazine-containing compounds. A thorough risk assessment must be conducted before any handling of this chemical.

Hazard Identification and Risk Assessment: A Synthesis of Analogous Compound Data

This compound combines two key functional groups that dictate its hazard profile: a thiol (-SH) group and a methylpiperazine moiety.

  • The Thiol Group: Thiols, or mercaptans, are notorious for their potent, unpleasant odors, detectable at extremely low concentrations.[1] Beyond the nuisance of the smell, which can cause alarm and suspicion of a natural gas leak, thiols are often flammable and can cause irritation to the skin, eyes, and respiratory tract.[2][3] Depending on the overall molecular structure, they can also be toxic if inhaled, ingested, or absorbed through the skin.[3]

  • The Methylpiperazine Group: Piperazine derivatives can cause skin and eye irritation, and in some cases, severe burns and allergic skin reactions.[4][5]

Therefore, it is prudent to treat this compound as a substance that is likely flammable, harmful if swallowed or inhaled, and a skin and eye irritant.[6] All work with this compound must be guided by the principle of minimizing exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE, with specifications drawn from safety protocols for handling similar hazardous chemicals.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield is required when there is a significant splash hazard.[7][8]Protects against splashes of the chemical which may cause serious eye irritation or damage.[9][10]
Skin & Body Protection Flame-retardant lab coat. Chemical-resistant apron and sleeves should be considered for larger quantities. Wear long pants and closed-toe shoes.[11][12]Provides a barrier against accidental skin contact and protects from potential flammability hazards.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Inspect gloves for integrity before each use and dispose of them immediately if contamination is suspected.[8][14]Prevents direct skin contact. Thicker gloves provide better resistance but may reduce dexterity.[11]
Respiratory Protection All handling must be conducted within a certified chemical fume hood to control vapors.[3][11] In the event of engineering control failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6]Thiols are volatile, and their vapors can be harmful if inhaled.[2][6] A fume hood is the most effective engineering control for preventing respiratory exposure.[11]
Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.

3.1. Pre-Experiment Preparation

  • Designate a Work Area: All work must be conducted in a designated area within a certified chemical fume hood.[3][11]

  • Assemble Materials: Ensure all necessary equipment, including reaction vessels, syringes, and non-sparking tools, are clean, dry, and readily available inside the fume hood.[14][15]

  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the apparatus is properly set up for use under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and operational.[16] Have an appropriate spill kit with an inert absorbent material (e.g., sand, vermiculite) ready.[3][15]

3.2. Chemical Handling Workflow

The following diagram illustrates the standard workflow for handling this substance.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_setup Prepare Glassware & Reagents prep_hood->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_quench Quench Reaction (if applicable) handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

3.3. Post-Experiment Procedures

  • Decontamination: All glassware that has come into contact with the thiol must be decontaminated. This can be achieved by rinsing with a basic solution (to deprotonate the thiol) followed by an oxidizing solution, such as household bleach, within the fume hood.[1] Allow items to soak for at least 24 hours to ensure complete oxidation of the malodorous compound.[1]

  • Waste Segregation: Collect all liquid waste containing the thiol in a designated, sealed, and clearly labeled hazardous waste container.[4][12]

  • Solid Waste: Contaminated disposable items such as gloves, paper towels, and septa should be sealed in a plastic bag and placed in a solid hazardous waste container.[1]

  • Final Cleanup: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

Emergency and Disposal Plan

4.1. Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[6] Seek immediate medical attention.[16]
Spill Evacuate non-essential personnel.[12] Remove all ignition sources.[3][15] Wearing full PPE, cover the spill with an inert absorbent material (sand, vermiculite).[12][14] Use non-sparking tools to collect the material into a sealed container for hazardous waste disposal.[14][15]

4.2. Disposal Plan

Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste in appropriately labeled, sealed containers.[12] Do not mix with other waste streams to prevent potentially dangerous reactions.[12]

  • Storage: Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from ignition sources and incompatible materials.[12][15]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0470 - ETHANETHIOL. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%. Retrieved from [Link]

  • MDPI. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.